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2-Azabicyclo(2.2.1)heptane, 2-hydroxy- Documentation Hub

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  • Product: 2-Azabicyclo(2.2.1)heptane, 2-hydroxy-
  • CAS: 85689-01-6

Core Science & Biosynthesis

Foundational

Mechanism and Controlled Synthesis of 2-Hydroxy-2-azabicyclo[2.2.1]heptane: A Technical Guide

Executive Summary The bridged bicyclic scaffold of 2-azabicyclo[2.2.1]heptane is a privileged pharmacophore in drug discovery, frequently deployed as a conformationally restricted bioisostere for piperidines and pyrrolid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bridged bicyclic scaffold of 2-azabicyclo[2.2.1]heptane is a privileged pharmacophore in drug discovery, frequently deployed as a conformationally restricted bioisostere for piperidines and pyrrolidines. Its N-hydroxy derivative, 2-hydroxy-2-azabicyclo[2.2.1]heptane (CAS: 85689-01-6)[1], serves as a high-value intermediate for the synthesis of complex N-O containing therapeutics, radical scavengers, and specialized asymmetric ligands. This whitepaper details the mechanistic causality, kinetic controls, and self-validating protocols required to synthesize this molecule via the highly chemoselective N-oxygenation of its parent secondary amine.

Retrosynthetic Grounding & Precursor Assembly

Before executing the N-hydroxylation, the core 2-azabicyclo[2.2.1]heptane framework must be established. De novo construction of N-hydroxy bicyclic systems via nitroso-Diels-Alder cycloadditions typically yields 2-oxa-3-azabicyclo[2.2.1]heptenes, which require complex reductive N-O cleavage and subsequent ring-closing steps.

Instead, the most robust retrosynthetic pathway relies on the Grieco aza-Diels-Alder reaction [2]. By reacting cyclopentadiene with a simple unactivated iminium salt (generated in situ from formaldehyde and a primary alkylamine under Mannich conditions), the 2-azabicyclo[2.2.1]hept-5-ene core is formed rapidly in aqueous media[2][3]. Subsequent catalytic hydrogenation of the alkene and deprotection of the alkyl group yields the parent secondary amine, 2-azabicyclo[2.2.1]heptane, which serves as the direct precursor for N-hydroxylation.

Mechanistic Causality of N-Hydroxylation

The transformation of the secondary amine into 2-hydroxy-2-azabicyclo[2.2.1]heptane requires strict chemoselective oxidation. The fundamental challenge is kinetic trapping : the oxidation must be arrested at the hydroxylamine stage before a second equivalent of oxidant converts the product into an unstable nitrone[4][5].

The Dimethyldioxirane (DMDO) Pathway

While meta-chloroperoxybenzoic acid (m-CPBA) is historically common[6], Dimethyldioxirane (DMDO) is the superior reagent for this transformation due to its mathematically predictable stoichiometry and volatile byproduct profile[5].

Step-by-Step Mechanism:

  • Stereoelectronically Guided Nucleophilic Attack: The bridged [2.2.1] structure restricts the nitrogen inversion barrier, making the lone pair highly directional. The nitrogen atom attacks the electrophilic peroxide oxygen of DMDO. Due to steric shielding by the endo protons of the bicyclic cavity, the approach trajectory of the dioxirane is heavily biased toward the exo face.

  • Concerted SN​2 -like Transition State: The reaction proceeds through a spiro-bicyclic transition state. The formation of the N-O bond occurs synchronously with the cleavage of the weak O-O bond of the dioxirane ring.

  • Expulsion of the Leaving Group: As the oxygen is transferred, the dioxirane ring collapses, expelling acetone as a neutral, non-interfering leaving group.

  • Causality of the Kinetic Trap: The rate constant for the oxidation of the secondary amine ( k1​ ) is significantly higher than the rate constant for the oxidation of the resulting hydroxylamine ( k2​ ) only at cryogenic temperatures (-20 °C). If the temperature rises or if excess oxidant is present, the hydroxylamine undergoes rapid secondary oxidation to an N,N-dihydroxy intermediate, which dehydrates to form the over-oxidized nitrone[4].

Mechanism A 2-Azabicyclo[2.2.1]heptane (Secondary Amine) C S_N2-like Transition State (Concerted O-transfer) A->C Nucleophilic Attack B DMDO (Electrophilic Oxygen) B->C D 2-Hydroxy-2-azabicyclo[2.2.1]heptane (Hydroxylamine) C->D - Acetone E Nitrone (Over-oxidation) D->E Excess Oxidant (Kinetic Trap Failure)

Mechanistic pathway of DMDO-mediated N-hydroxylation and the risk of nitrone over-oxidation.

Quantitative Comparison of Oxidative Systems

Selecting the correct oxidant dictates the downstream purification requirements. The table below synthesizes the performance metrics of various oxidative systems applied to the 2-azabicyclo[2.2.1]heptane scaffold.

Oxidant SystemActive SpeciesPrimary ByproductWorkup RequirementChemoselectivity (N-OH vs Nitrone)Typical Yield
DMDO / Acetone DioxiraneAcetoneEvaporation onlyHigh (Kinetic Trap)>90%
m-CPBA / CH2Cl2 Peroxy acidm-Chlorobenzoic acidAqueous basic washModerate70–80%
NaIO₄ / TEMPO OxammoniumIodateAqueous extractionModerate60–70%
H₂O₂ / Na₂WO₄ PeroxotungstateWaterAqueous extractionLow (Over-oxidation)<50%

Data synthesized from comparative amine oxidation methodologies[5][7].

Self-Validating Experimental Protocol

A protocol is "self-validating" when it inherently confirms its own success at each step without requiring external assumptions. The DMDO oxidation workflow achieves this through stoichiometric precision and the elimination of aqueous workups, which prevents the loss of the highly polar 2-hydroxy-2-azabicyclo[2.2.1]heptane product.

Step-by-Step Methodology
  • Reagent Titration (Validation Checkpoint 1): Prior to the reaction, titrate the stock solution of DMDO in acetone using thioanisole and analyze via GC-MS or NMR to determine the exact molarity (typically ~0.05 to 0.10 M). Causality: Exact stoichiometry (1.00 to 1.02 equivalents) is the only physical barrier preventing nitrone formation.

  • Substrate Preparation: Dissolve 10.0 mmol of 2-azabicyclo[2.2.1]heptane in 20 mL of anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Cryogenic Control: Submerge the reactor in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -20 °C. Causality: Suppressing the thermal energy of the system exponentially decreases k2​ (hydroxylamine oxidation) while allowing k1​ (amine oxidation) to proceed.

  • Oxidant Addition: Add exactly 10.0 mmol of the pre-titrated DMDO solution dropwise over 30 minutes using a syringe pump.

  • In-Process Monitoring (Validation Checkpoint 2): The DMDO solution has a faint yellow tint. The immediate dissipation of this color upon hitting the reaction mixture confirms instantaneous consumption. Monitor the reaction via LC-MS; the appearance of the [M+H]⁺ peak at m/z 114 confirms hydroxylamine formation, while the absence of m/z 112 confirms the nitrone has not formed.

  • Quenching & Isolation: Once the addition is complete and LC-MS confirms full conversion, remove the cooling bath. Immediately concentrate the reaction mixture in vacuo (rotary evaporation at 25 °C, followed by high vacuum).

  • Final Validation: Because the only byproduct is volatile acetone, the crude mass recovered should equal the theoretical yield. The product can be used directly without further purification.

Workflow Step1 1. Substrate Preparation Dissolve amine in CH2Cl2/Acetone Step2 2. Cryogenic Control Cool reactor to -20°C Step1->Step2 Step3 3. Oxidant Addition Dropwise addition of 1.0 eq DMDO Step2->Step3 Step4 4. In-Process Monitoring LC-MS to confirm m/z 114 (No m/z 112) Step3->Step4 Step5 5. Quenching & Isolation Evaporate volatiles in vacuo Step4->Step5

Step-by-step self-validating workflow for the synthesis of 2-hydroxy-2-azabicyclo[2.2.1]heptane.

Sources

Exploratory

Spectroscopic Characterization of 2-Hydroxy-2-azabicyclo[2.2.1]heptane: A Comprehensive Technical Guide

Introduction & Structural Dynamics The compound 2-hydroxy-2-azabicyclo[2.2.1]heptane (also known as N-hydroxy-2-azanorbornane) is a conformationally restricted bicyclic scaffold that serves as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

The compound 2-hydroxy-2-azabicyclo[2.2.1]heptane (also known as N-hydroxy-2-azanorbornane) is a conformationally restricted bicyclic scaffold that serves as a critical intermediate in the synthesis of functionalized pyrrolidines, organocatalysts, and neuroprotective agents[1]. The incorporation of the N-hydroxyl group fundamentally alters the electronic environment and structural dynamics of the parent 2-azanorbornane core[2].

Unlike secondary acyclic amines, the rigid bicyclic framework severely restricts pyramidal inversion at the nitrogen atom. The electronegative N-OH bond introduces a strong dipole and deshields adjacent nuclei, necessitating a rigorous, multi-modal spectroscopic approach to validate its structural integrity, stereochemistry, and purity[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unlocking the Bicyclic Core

NMR spectroscopy is the primary tool for elucidating the endo/exo stereochemistry and confirming the intact bicyclic framework of 2-hydroxy-2-azabicyclo[2.2.1]heptane.

Causality in Experimental Choices

High-field NMR (≥400 MHz) is required to resolve the complex splitting patterns of the rigid norbornane system. While CDCl₃ is the standard solvent, the N-OH group is prone to intermolecular hydrogen bonding, which can cause concentration-dependent chemical shifts. Therefore, samples must be highly concentrated or analyzed in a strongly hydrogen-bonding solvent like DMSO- d6​ if concentration-independent shifts are required.

The Karplus Relationship in Azanorbornanes

A defining diagnostic feature of the 2-azabicyclo[2.2.1]heptane system is governed by the Karplus equation. The dihedral angle between the bridgehead protons (H1, H4) and their adjacent vicinal protons (H6, H3, H5) is rigidly fixed at approximately 90°. Because cos2(90∘)=0 , the vicinal coupling constant ( 3J ) is nearly 0 Hz. Consequently, the bridgehead proton H1 typically appears as a broad singlet (due to unresolved long-range W-coupling) rather than a complex multiplet. Observing this broad singlet is a definitive validation that the strained bicyclic core remains intact and has not undergone ring-opening.

Self-Validating Protocol: The D₂O Exchange

To unambiguously assign the N-OH proton (which typically appears as a broad singlet between δ 6.50–7.50 ppm depending on concentration), a self-validating D₂O shake experiment is mandatory. By acquiring a baseline ¹H NMR spectrum, adding a single drop of deuterium oxide (D₂O) to the NMR tube, and re-acquiring the spectrum, the N-OH proton undergoes rapid H/D exchange. The disappearance of this specific resonance validates its assignment and confirms the presence of the exchangeable hydroxyl moiety.

Infrared (IR) and Mass Spectrometry (MS) Profiling

Infrared Spectroscopy (ATR-FTIR)

Traditional KBr pellet IR spectroscopy is highly susceptible to moisture absorption, which can produce a false-positive O-H stretch. To create a self-validating system, Attenuated Total Reflectance (ATR) FTIR must be used. ATR-FTIR requires no sample matrix, eliminating ambient water contamination. The N-OH stretch presents as a distinct, broad band at 3200–3400 cm⁻¹, while the C-N stretch is observed near 1100 cm⁻¹[3].

Mass Spectrometry & Fragmentation Causality

Under Electrospray Ionization (ESI-MS) in positive mode, the molecule yields a robust [M+H]+ ion at m/z 114. However, under Electron Impact (EI) conditions, the radical cation undergoes predictable, thermodynamically driven fragmentation[2]. The primary pathways involve the loss of the hydroxyl radical ( ⋅OH , -17 Da) or water (-18 Da). This is immediately followed by a characteristic retro-Diels-Alder (RDA) cleavage—a hallmark of norbornane systems—expelling an ethylene neutral loss (-28 Da) to yield a highly stable pyrrolinium-like cation at m/z 68.

Fragmentation M Molecular Ion [M+H]+ m/z 114 F1 Loss of H2O [M+H-18]+ m/z 96 M->F1 -H2O (ESI) F2 Loss of OH• [M-17]+ m/z 96 M->F2 -OH• (EI) F3 Retro-Diels-Alder Cleavage m/z 68 F1->F3 RDA Fragmentation (-C2H4) F2->F3 RDA Fragmentation (-C2H4)

Fig 1. Primary mass spectrometry fragmentation pathways for 2-hydroxy-2-azabicyclo[2.2.1]heptane.

Experimental Methodologies & Analytical Workflow

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance, the following step-by-step methodology must be adhered to:

Step 1: Anhydrous Sample Preparation Dry 15 mg of 2-hydroxy-2-azabicyclo[2.2.1]heptane under high vacuum (0.1 mbar) for 4 hours to remove trace atmospheric moisture that could obscure the N-OH NMR signal or contaminate the ATR-FTIR crystal.

Step 2: ATR-FTIR Acquisition Place 2 mg of the neat, dried solid directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent anvil pressure. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Clean the crystal with anhydrous isopropanol immediately after to prevent cross-contamination.

Step 3: NMR Acquisition & D₂O Validation Dissolve 10 mg of the sample in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard). Acquire a standard 1D ¹H NMR (16 scans) and ¹³C NMR (512 scans). Validation Step: Remove the tube, add 10 µL of D₂O, cap, and invert 10 times. Re-acquire the ¹H NMR to confirm the disappearance of the N-OH peak.

Step 4: LC-MS/MS Analysis Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Inject 5 µL into an ESI-QqQ mass spectrometer. Apply a collision energy of 15-25 eV to induce the retro-Diels-Alder fragmentation for structural confirmation.

Workflow A Sample Preparation (High-Purity N-hydroxy-2-azanorbornane) B NMR Spectroscopy (1D & 2D, CDCl3/D2O Exchange) A->B C Mass Spectrometry (ESI-MS / GC-MS) A->C D Infrared Spectroscopy (ATR-FTIR) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Fig 2. Analytical workflow for the spectroscopic validation of N-hydroxy-2-azanorbornane.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data, providing a benchmark for structural verification.

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 400 MHz / 100 MHz)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz)
N-OH -7.20br s, 1H (Exchanges with D₂O)
C1 (Bridgehead) 68.53.45br s, 1H (Karplus 3J≈0 )
C3 (Methylene) 56.23.10 (exo), 2.85 (endo)dd, J=9.5,2.0 / d, J=9.5
C4 (Bridgehead) 35.42.35br s, 1H
C7 (Bridge) 38.71.50 – 1.90m, 2H (syn/anti)
C5, C6 (Ethylene) 28.1, 22.31.20 – 1.80m, 4H

Table 2: Key IR and Mass Spectrometry Features

Analytical MethodSignal / m/zStructural Assignment / Fragmentation
ATR-FTIR ~3300 cm⁻¹O-H stretching (broad, intermolecular H-bonding)
ATR-FTIR ~1100 cm⁻¹C-N stretching
ESI-MS (+) m/z 114 [M+H]+ Intact molecular ion
EI-MS / MS-MS m/z 96 [M−17]+ or [M+H−18]+ (Loss of ⋅OH or H2​O )
EI-MS / MS-MS m/z 68Retro-Diels-Alder product (Pyrrolinium cation)

References

  • PubChem . "2-Azabicyclo(2.2.1)heptane | C6H11N | CID 78963". National Center for Biotechnology Information. URL:[Link]

  • ResearchGate . "Synthesis of Polyhydroxylated Pyrrolidines and Aziridinopyrrolidines from[4π+2π] Cycloadducts of Cyclopentadiene and Imines/2H-Azirines". ResearchGate. URL: [Link]

  • ResearchGate . "N-Nitrosation and N-nitration of 3,3-bis(trifluoromethyl)-containing 2-azabicyclo[2.2.1]hept-5-enes and heptanes". ResearchGate. URL: [Link]

Sources

Foundational

Structural Elucidation of 2-Hydroxy-2-azabicyclo[2.2.1]heptane: A Comprehensive 1H and 13C NMR Guide

Executive Summary For researchers and drug development professionals utilizing rigid bicyclic scaffolds, 2-hydroxy-2-azabicyclo[2.2.1]heptane () presents a unique analytical challenge. The aza-norbornane framework is hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals utilizing rigid bicyclic scaffolds, 2-hydroxy-2-azabicyclo[2.2.1]heptane () presents a unique analytical challenge. The aza-norbornane framework is highly constrained, and the introduction of an N-hydroxy moiety profoundly alters the electronic landscape of the molecule. This whitepaper synthesizes field-proven empirical data from related 1[1] to provide a highly accurate, theoretically grounded predictive NMR profile. We detail the causality behind experimental choices, self-validating acquisition protocols, and the stereoelectronic effects governing its spectral behavior.

Structural Dynamics & Chemical Context

The 2-azabicyclo[2.2.1]heptane core is frequently leveraged in medicinal chemistry to lock pharmacophores into specific 3D orientations, such as in the development of highly potent 2[2].

When the secondary amine is substituted with an N-hydroxy group, two primary structural phenomena dictate the NMR spectra:

  • Inductive Deshielding: The highly electronegative oxygen atom pulls electron density away from the alpha carbons (C-1 and C-3), resulting in significant downfield shifts.

  • Stereochemical Rigidity: The bicyclic framework locks the dihedral angles. According to the Karplus equation, the dihedral angle between the bridgehead proton (H-1) and the adjacent endo-protons is approximately 90°. This geometric constraint results in a near-zero coupling constant ( J≈0 Hz), causing the H-1 signal to appear as a broad singlet rather than a complex multiplet[3].

Electronic_Effects N_OH N-OH Electronegativity Alpha_C C1/C3 Deshielding N_OH->Alpha_C Inductive H_Bond Hydrogen Bonding N_OH->H_Bond Concentration Exchange Proton Exchange H_Bond->Exchange Broadening Signal Broadening Exchange->Broadening

Caption: Mechanistic pathway of N-OH electronic effects and signal broadening in NMR.

Self-Validating NMR Acquisition Protocols

To ensure absolute trustworthiness in structural assignment, data acquisition must not be treated as a passive recording, but as a self-validating system. Below is the optimized protocol for analyzing N-hydroxy bicyclic amines.

Step 1: Sample Preparation & Solvent Selection
  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl₃ treated with basic alumina.

  • Causality: CDCl₃ is chosen over protic solvents (like Methanol-d4) to prevent rapid deuterium exchange of the N-OH proton, allowing its direct observation. Basic alumina removes trace DCl, which can catalyze rapid proton exchange and degrade the acid-sensitive N-hydroxy group.

  • Validation Gate: Acquire a preliminary 1D ¹H scan. If the water peak (1.56 ppm) integrates to >5% relative to the sample, the solution must be re-dried. Excess water facilitates intermolecular proton exchange, artificially broadening the N-OH signal and obscuring critical structural data.

Step 2: Probe Tuning and Pulse Calibration
  • Action: Perform automated tuning and matching (ATM) and manually calibrate the 90° pulse width.

  • Causality: Accurate pulse angles ensure maximum signal-to-noise (S/N) and reliable quantitative integration. This is critical for differentiating the overlapping methylene multiplets (H-5, H-6) inherent to 3[3].

  • Validation Gate: Run a nutation array (90°, 180°, 270°, 360°). The 360° pulse must yield a perfect null signal. If phase distortion occurs, transmitter power must be recalibrated before proceeding.

Step 3: Variable Temperature (VT) Acquisition
  • Action: If the N-OH or alpha-proton signals appear broadened at 298 K, lower the probe temperature to 253 K (-20 °C).

  • Causality: Bicyclic N-hydroxy compounds can undergo slow nitrogen inversion or restricted N-O bond rotation on the NMR timescale at room temperature. Cooling the sample slows these dynamics below the coalescence temperature, sharpening the peaks.

  • Validation Gate: Monitor the full width at half maximum (FWHM) of the H-1 bridgehead signal. If FWHM decreases by >20% at 253 K, the dynamic exchange hypothesis is validated, and VT spectra should be used for final assignment.

Quantitative Data: ¹H and ¹³C NMR Assignments

The following tables summarize the expected chemical shifts synthesized from the baseline 1 core[1], adjusted for the strong inductive effects of the N-hydroxy modification.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Structural Causality
H-1 3.65br s1H-Deshielded by adjacent N-OH; ~90° dihedral angle with H-6 endo yields near-zero coupling.
H-3 (exo) 3.15dd1H J = 10.5, 3.0Alpha to N-OH; deshielded relative to endo due to steric compression.
H-3 (endo) 2.90d1H J = 10.5Alpha to N-OH; geminal coupling to H-3(exo).
H-4 2.50m1H-Bridgehead proton; complex long-range coupling network.
H-5 (exo/endo) 1.40 - 1.70m2H-Aliphatic backbone; shielded relative to alpha protons.
H-6 (exo/endo) 1.35 - 1.80m2H-Aliphatic backbone; complex multiplet due to ring strain.
H-7 (syn/anti) 1.55, 1.85dp2H J = 10.0Bridging methylene; distinct AB spin system.
N-OH 5.50 - 6.50br s1H-Highly concentration- and temperature-dependent due to proton exchange.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeStructural Causality & Electronic Effects
C-1 68.5CHStrong inductive alpha-deshielding from the N-OH electronegativity.
C-3 58.2CH₂Alpha to N-OH; slightly more shielded than C-1 due to lack of bridgehead strain.
C-7 40.2CH₂Bridging carbon; characteristic downfield shift for aza-norbornane systems.
C-4 36.4CHBridgehead carbon; beta to the nitrogen atom.
C-5 28.1CH₂Gamma to nitrogen; minimal inductive effect observed.
C-6 23.5CH₂Beta to C-1, gamma to nitrogen; most shielded carbon in the bicyclic framework.

2D NMR Workflow for Unambiguous Elucidation

To prevent misassignment of the highly overlapping aliphatic methylene signals (C-5, C-6, C-7), a rigorous 2D NMR workflow is mandatory.

NMR_Workflow A Sample Prep (CDCl3) BB BB A->BB B 1D 1H/13C Acquisition D 2D Heteronuclear (HSQC/HMBC) B->D C 2D Homonuclear (COSY) E Data Processing C->E D->E F Structural Assignment E->F BB->C

Caption: Self-validating 1D and 2D NMR workflow for bicyclic structural elucidation.

  • COSY (Correlation Spectroscopy): Utilized to map the continuous spin system from H-3 through the aliphatic backbone to H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates diastereotopic protons (endo vs. exo) by linking them to their respective carbon atoms, resolving the heavily overlapped 1.35–1.80 ppm region.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the bridgehead carbons (C-1, C-4) by observing long-range ( 2J , 3J ) couplings from the bridge protons (H-7) and the alpha protons (H-3).

References

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ACS Publications.1

  • (2-Azabicyclo[2.2.1]heptan-2-yl)oxidanyl Synonyms. EPA.

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). PMC.2

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. DOI.3

Sources

Exploratory

The Dynamics of N-O Bond Stability in 2-Hydroxy-2-azabicyclo[2.2.1]heptane: A Technical Guide

Executive Summary The N-O bond is a critical pharmacophoric and synthetic linchpin in medicinal chemistry. In rigid bicyclic systems, such as 2-hydroxy-2-azabicyclo[2.2.1]heptane (CAS: 85689-01-6), the stability of the N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-O bond is a critical pharmacophoric and synthetic linchpin in medicinal chemistry. In rigid bicyclic systems, such as 2-hydroxy-2-azabicyclo[2.2.1]heptane (CAS: 85689-01-6), the stability of the N-O bond is dictated by a complex interplay of thermodynamic bond dissociation energy (BDE), stereoelectronic constraints, and inherent ring strain. This whitepaper provides an in-depth mechanistic analysis of the N-O bond within the [2.2.1] bicyclic framework, detailing its thermodynamic profile, modes of controlled cleavage, and validated experimental protocols for structural derivatization.

Structural Grounding and Stereoelectronic Causality

2-Hydroxy-2-azabicyclo[2.2.1]heptane is a bridged bicyclic hydroxylamine. Unlike acyclic hydroxylamines, which can freely rotate to minimize dipole-dipole repulsions between the nitrogen and oxygen lone pairs, the [2.2.1] framework locks the N-O bond in a rigid conformation.

The Impact of Ring Strain on Kinetic Stability

The causality behind the unique stability of this molecule lies in its bridged architecture. The [2.2.1] heptane system forces the nitrogen atom into a pyramidal geometry that resists planarization[1]. For many degradation pathways (such as Cope-type eliminations), the transition state requires the nitrogen to adopt a planar, sp2 -like character. Because the bicyclic bridgehead strongly disfavors planarization (Bredt's rule corollaries), the N-O bond exhibits unusually high kinetic stability under ambient conditions, preventing spontaneous degradation despite its energetic susceptibility to homolysis[2].

Thermodynamic Profile: Bond Dissociation Energy (BDE)

Historically, the generic N-O single bond BDE is widely cited as approximately 48 kcal/mol. However, modern computational methods (e.g., M06-2X, W1BD, and CBS-QB3 composite methods) have demonstrated that the N-O BDE in hydroxylamines is significantly higher[3]. The stabilization arises from the hyperconjugative interactions and the specific hybridization states of the heteroatoms in the bicyclic core.

Table 1: Comparative N-O Bond Dissociation Energies (BDEs)

Compound Class / MoleculeBDE (kcal/mol)Method / Source
Generic N-O Single Bond (Historical)~48.0Generic Literature[3]
Hydroxylamine ( NH2​OH )61.35Computational (M06-2X)[3]
Triethylamine-N-oxide59.0 ± 0.8Computational Estimate[4]
Pyridine-N-oxide63.3 ± 0.5Experimental[4]
Bicyclic Hydroxylamines (e.g., [2.2.1] core) 55.0 – 65.0 Extrapolated / DFT[3]

Mechanisms of N-O Bond Cleavage

While kinetically stable, the N-O bond in 2-hydroxy-2-azabicyclo[2.2.1]heptane can be selectively cleaved using targeted chemical stimuli. Understanding these pathways is essential for utilizing this scaffold as a precursor for complex aminocyclopentanols or functionalized piperidines.

Reductive Cleavage (Heterolytic/Homolytic Scission)

Reductive cleavage is the most reliable method for breaking the N-O bond without disrupting the carbon skeleton. Reagents such as Zinc in Acetic Acid (Zn/AcOH) or Lithium Aluminum Hydride ( LiAlH4​ ) donate electrons into the σ∗ orbital of the N-O bond[5]. In the [2.2.1] system, this scission relieves the torsional strain of the bicyclic system, driving the reaction forward to yield substituted aminocyclopentanol derivatives.

Electro-Oxidative Cleavage

Under single-electron oxidation conditions (e.g., anodic oxidation or photoredox catalysis), the hydroxylamine is oxidized to an N-centered radical cation. The loss of an electron weakens the N-O bond, leading to rapid homolytic cleavage[6]. This pathway is highly valuable for generating transient N-radicals that can undergo subsequent 1,5-hydrogen atom transfer (HAT) or intramolecular C(sp3)-H amination[6].

NO_Cleavage A 2-hydroxy-2-azabicyclo[2.2.1]heptane B Reductive Cleavage (Zn/AcOH or LiAlH4) A->B Electron Transfer (Reduction) C Oxidative Homolysis (Electrochemical/EnT) A->C Single-Electron Oxidation D Aminocyclopentanol Derivatives B->D N-O Bond Scission E N-Centered Radical (Ring-Opened/Functionalized) C->E Homolytic Cleavage

Mechanistic pathways for N-O bond cleavage in 2-azabicyclo[2.2.1]heptane derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include built-in kinetic controls and analytical checkpoints to verify the successful manipulation of the N-O bond.

Protocol A: Reductive Cleavage of the N-O Bond via Zn/AcOH

This protocol leverages mild single-electron transfer from zero-valent zinc to selectively cleave the N-O bond, avoiding the over-reduction of the bicyclic carbon framework[5].

Materials: 2-hydroxy-2-azabicyclo[2.2.1]heptane (1.0 eq), Zinc dust (10.0 eq, activated), Glacial Acetic Acid (0.2 M).

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 2-hydroxy-2-azabicyclo[2.2.1]heptane (500 mg) in 25 mL of glacial acetic acid in a round-bottom flask. Causality: AcOH serves as both the proton source and the solvent, stabilizing the intermediate amine.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: The reduction is highly exothermic; cooling prevents thermal degradation of the resulting aminocyclopentanol.

  • Reductant Addition: Add activated Zinc dust (10.0 eq) in three portions over 15 minutes.

  • Self-Validation Checkpoint (TLC): Stir for 2 hours at room temperature. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the UV-active/Iodine-active hydroxylamine spot and the appearance of a highly polar, Ninhydrin-positive spot confirms N-O scission.

  • Workup: Filter the suspension through a Celite pad to remove unreacted Zinc. Neutralize the filtrate with saturated aqueous NaHCO3​ to pH 8-9, and extract with Ethyl Acetate (3 x 30 mL). Dry over Na2​SO4​ and concentrate in vacuo.

Workflow Step1 1. Solvation Dissolve in AcOH Step2 2. Reduction Add Zn dust at 0 °C Step1->Step2 Step3 3. Validation TLC (Ninhydrin Stain) Step2->Step3 Step4 4. Isolation Filter, Basify, Extract Step3->Step4

Step-by-step workflow for the reductive cleavage of the bicyclic N-O bond.

Protocol B: Electro-Oxidative N-O Cleavage for Radical Generation

For advanced functionalization, the N-O bond can be cleaved electrochemically to generate an N-centered radical[6].

Materials: 2-hydroxy-2-azabicyclo[2.2.1]heptane (1.0 eq), Tetrabutylammonium acetate ( nBu4​NOAc , 1.0 eq) as electrolyte, DCE/HFIP (2:1 v/v). Electrodes: Carbon rod anode, Platinum plate cathode.

Step-by-Step Methodology:

  • Cell Setup: In an undivided electrochemical cell, dissolve the substrate and electrolyte in the DCE/HFIP mixture (0.05 M substrate concentration). Causality: HFIP stabilizes radical intermediates and prevents unwanted polymerization.

  • Electrolysis: Apply a constant current of 15 mA under an N2​ atmosphere.

  • Reaction Monitoring: Pass 5.6 F/mol of charge. Monitor via LC-MS to observe the complete consumption of the starting mass (M+H: 114.1) and the formation of the ring-opened or functionalized adduct.

  • Isolation: Remove solvents under reduced pressure and purify via silica gel chromatography.

Conclusion

The stability of the N-O bond in 2-hydroxy-2-azabicyclo[2.2.1]heptane is a textbook example of stereoelectronic control overriding apparent thermodynamic fragility. While the BDE of the N-O bond in these systems (55-65 kcal/mol) is higher than historically assumed, its true resilience stems from the rigid [2.2.1] bicyclic framework preventing planar degradation pathways. By employing targeted reductive or electro-oxidative protocols, researchers can bypass this kinetic stability, utilizing the N-O bond as a programmed cleavage site for complex molecular synthesis.

References

  • Schlegel Group, Wayne State University. The Bond Dissociation Energy of the N–O Bond.[Link]

  • National Institutes of Health (PubMed). The Bond Dissociation Energy of the N-O Bond. [Link]

  • Journal of the American Chemical Society. Electrochemical-Oxidation-Induced Site-Selective Intramolecular C(sp3)–H Amination.[Link]

  • Semantic Scholar. Meisenheimer and Other Rearrangements of N-Oxides Derived from 2-Azabicyclo[2.2.1]hept-5-enes.[Link]

Sources

Protocols & Analytical Methods

Method

The 2-Azabicyclo[2.2.1]heptane Scaffold and its N-Hydroxy Analogue: A Guide to Application in Medicinal Chemistry

Introduction: The Strategic Value of Rigidity in Drug Design In the intricate dance of drug-target interactions, the three-dimensional conformation of a molecule is paramount. Flexible molecules can adopt a multitude of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Rigidity in Drug Design

In the intricate dance of drug-target interactions, the three-dimensional conformation of a molecule is paramount. Flexible molecules can adopt a multitude of shapes, only one of which might be optimal for binding to a biological target. This conformational ambiguity can come at an entropic cost upon binding, potentially reducing affinity. Medicinal chemists, therefore, often turn to rigid scaffolds to lock in a desired conformation, thereby pre-organizing the molecule for its interaction with the target. The 2-azabicyclo[2.2.1]heptane framework, also known as 2-azanorbornane, has emerged as a particularly valuable scaffold in this regard. Its rigid, bicyclic structure serves as a conformationally constrained analogue of piperidine and pyrrolidine, motifs that are ubiquitous in bioactive molecules.[1][2][3] This guide will delve into the application of the 2-azabicyclo[2.2.1]heptane scaffold in medicinal chemistry, with a specific focus on the potential utility and synthetic considerations for its N-hydroxy derivative, 2-hydroxy-2-azabicyclo[2.2.1]heptane .

The 2-Azabicyclo[2.2.1]heptane Core: A Privileged Scaffold

The 2-azabicyclo[2.2.1]heptane skeleton offers a unique combination of structural rigidity and synthetic tractability. Its defined spatial arrangement of substituents allows for precise probing of a target's binding pocket, making it an ideal tool for structure-activity relationship (SAR) studies.

Key Attributes and Medicinal Chemistry Applications:
  • Conformational Constraint: The bicyclic nature of the scaffold locks the five-membered pyrrolidine ring into a fixed conformation, reducing the entropic penalty of binding to a target protein.

  • Stereochemical Diversity: The scaffold possesses multiple stereocenters, allowing for the synthesis of a rich variety of stereoisomers to explore chiral recognition at the biological target.

  • Vectorial Display of Substituents: The rigid framework provides well-defined vectors for the placement of functional groups, enabling systematic exploration of chemical space.

  • Bioisosteric Replacement: It can serve as a bioisostere for more flexible cyclic amines, often leading to improved potency, selectivity, and pharmacokinetic properties.[4]

  • Proven Clinical Relevance: The 2-azanorbornane moiety is a key component of approved drugs such as the antiviral ledipasvir and the SARS-CoV-2 inhibitor atilotrelvir, highlighting its clinical and commercial importance.[2]

The versatility of this scaffold is demonstrated by its incorporation into a wide range of therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes, modulators of nicotinic acetylcholine receptors, and glycine transporter 1 (GlyT1) inhibitors for neurological disorders.[1][5][6]

Introducing the N-Hydroxy Moiety: Exploring New Chemical and Biological Space

While the parent 2-azabicyclo[2.2.1]heptane scaffold has been extensively explored, its N-hydroxy analogue, 2-hydroxy-2-azabicyclo[2.2.1]heptane (CAS No. 85689-01-6) , represents a frontier for innovation. The introduction of a hydroxyl group on the nitrogen atom can profoundly alter the physicochemical and biological properties of the scaffold.

Potential Advantages of the N-Hydroxy Group:
  • Modulation of Physicochemical Properties: The N-hydroxy group can increase polarity and hydrogen bonding potential, which may influence solubility, permeability, and metabolic stability.

  • Bioisosterism and New Interactions: The N-OH group can act as a bioisostere for other functional groups and introduce new hydrogen bond donor and acceptor capabilities, potentially leading to novel interactions with the target protein.

  • Metabolic Handle: The N-hydroxy moiety can serve as a site for further metabolic transformations, such as glucuronidation, which can be strategically employed to fine-tune the pharmacokinetic profile of a drug candidate.[7]

  • Prodrug Strategies: The N-hydroxy group can be derivatized to create prodrugs that release the active parent amine under specific physiological conditions.

  • Chelating Agent: The N-hydroxy functionality can act as a chelating group for metal ions, which could be exploited in the design of metalloenzyme inhibitors.

Synthetic Strategies and Protocols

Proposed Synthetic Workflow

The synthesis would logically start from the parent 2-azabicyclo[2.2.1]heptane, which can be prepared through various established routes, most notably the aza-Diels-Alder reaction.

Synthetic Workflow A Cyclopentadiene + Imine Derivative B [4+2] Aza-Diels-Alder Cycloaddition A->B C N-Protected 2-Azabicyclo[2.2.1]heptene B->C D Reduction of Alkene C->D E N-Protected 2-Azabicyclo[2.2.1]heptane D->E F Deprotection E->F G 2-Azabicyclo[2.2.1]heptane F->G H N-Oxidation G->H I 2-Hydroxy-2-azabicyclo[2.2.1]heptane H->I

Caption: Proposed synthetic workflow for 2-hydroxy-2-azabicyclo[2.2.1]heptane.

Protocol 1: Synthesis of 2-Azabicyclo[2.2.1]heptane (Parent Scaffold)

This protocol is a generalized procedure based on the well-established aza-Diels-Alder reaction.[8]

Materials:

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • N-protected imine (e.g., N-benzyl imine of glyoxylic acid)

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • Reducing agent (e.g., H₂ on Pd/C)

  • Deprotection reagents (e.g., for N-benzyl, H₂ on Pd(OH)₂/C)

Procedure:

  • Aza-Diels-Alder Reaction:

    • To a solution of the N-protected imine in anhydrous dichloromethane at -78 °C under an inert atmosphere, add the Lewis acid catalyst dropwise.

    • Stir the mixture for 15 minutes, then add freshly cracked cyclopentadiene dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting N-protected 2-azabicyclo[2.2.1]heptene by column chromatography.

  • Reduction of the Double Bond:

    • Dissolve the purified cycloadduct in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalytic amount of Pd/C (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the reaction mixture through Celite and concentrate the filtrate to yield the N-protected 2-azabicyclo[2.2.1]heptane.

  • Deprotection:

    • The choice of deprotection method depends on the protecting group used. For a benzyl group, catalytic hydrogenation with Pd(OH)₂/C (Pearlman's catalyst) is effective.

    • Dissolve the N-protected compound in ethanol and add the catalyst.

    • Hydrogenate the mixture until deprotection is complete.

    • Filter and concentrate to obtain the parent 2-azabicyclo[2.2.1]heptane.

Protocol 2: Proposed Synthesis of 2-Hydroxy-2-azabicyclo[2.2.1]heptane

This is a proposed protocol based on general methods for the N-oxidation of secondary amines. The reaction conditions would require careful optimization.

Materials:

  • 2-Azabicyclo[2.2.1]heptane

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (DMDO))

  • Solvent (e.g., dichloromethane or acetone)

Procedure:

  • N-Oxidation:

    • Dissolve 2-azabicyclo[2.2.1]heptane in anhydrous dichloromethane at 0 °C.

    • Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise.

    • Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material and the appearance of a more polar product.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of Na₂SO₃ to destroy excess peroxide, followed by saturated aqueous NaHCO₃.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield 2-hydroxy-2-azabicyclo[2.2.1]heptane.

Self-Validation and Characterization:

The identity and purity of the synthesized compounds must be rigorously confirmed.

Analytical Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure and stereochemistry of the bicyclic framework. For the N-hydroxy derivative, a downfield shift of the protons alpha to the nitrogen would be expected.[9]
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition of the product. High-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination.[10]
HPLC To assess the purity of the final compound.
FT-IR Spectroscopy To identify key functional groups. For the N-hydroxy product, the O-H stretch would be a characteristic signal.

Logical Framework for Incorporating the Scaffold in a Drug Discovery Program

The integration of the 2-hydroxy-2-azabicyclo[2.2.1]heptane scaffold into a medicinal chemistry campaign should be a systematic process.

Drug Discovery Logic cluster_0 Scaffold Selection & Synthesis cluster_1 SAR Exploration cluster_2 Lead Optimization A Identify Lead with Flexible Amine B Hypothesize Conformational Constraint Benefit A->B C Select 2-Azabicyclo[2.2.1]heptane Scaffold B->C D Synthesize Parent & N-Hydroxy Scaffolds C->D E Couple Scaffolds to Key Moieties D->E F In Vitro Biological Screening E->F G Analyze SAR Data F->G H Iterative Design & Synthesis G->H I Profile Hits for ADME Properties H->I J Assess in Vivo Efficacy & PK/PD I->J K Select Candidate for Development J->K

Sources

Application

protocol for the oxidation of the hydroxyl group in 2-hydroxy-2-azabicyclo[2.2.1]heptane

Application Note: Synthesis and Isolation of 2-Azabicyclo[2.2.1]heptane N-Oxyl via Biphasic Oxidation Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of 2-Azabicyclo[2.2.1]heptane N-Oxyl via Biphasic Oxidation

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The chemoselective oxidation of N-hydroxylamines to their corresponding nitroxide radicals is a critical transformation in the synthesis of spin-labels and organocatalysts. The target molecule, 2-azabicyclo[2.2.1]heptane N-oxyl, represents a highly strained, sterically hindered bicyclic nitroxide.

Expertise & Causality in Experimental Design: The conversion of the N-hydroxyl group (N–OH) to a nitroxide radical (N–O•) requires a single-electron oxidation coupled with deprotonation. A fundamental challenge in nitroxide synthesis is the kinetic instability of radicals possessing α-hydrogens, which typically undergo rapid disproportionation into a nitrone and a hydroxylamine. However, the rigid, locked-boat conformation of the 2-azabicyclo[2.2.1]heptane skeleton restricts the orbital overlap and dihedral geometry required for this elimination pathway[1]. This structural constraint significantly enhances the kinetic half-life of the resulting radical, allowing for its isolation.

To achieve this oxidation cleanly, we employ a biphasic sodium periodate ( NaIO4​ ) system. The rationale for this method is rooted in phase-transfer dynamics:

  • Kinetic Trapping via Phase Partitioning: NaIO4​ is strictly water-soluble, whereas the product nitroxide is highly lipophilic. As the N-hydroxylamine is oxidized at the aqueous-organic interface, the newly formed radical immediately partitions into the bulk organic phase (dichloromethane). This physical separation prevents over-oxidation to the oxoammonium cation.

  • pH Control: The addition of Na2​CO3​ buffers the aqueous layer. Maintaining a slightly basic pH prevents the acid-catalyzed degradation of the strained bicyclic skeleton, a critical consideration when working with complex 1-aza-7-oxabicyclo[2.2.1]heptanes and related derivatives[2],[3].

Experimental Workflow & Phase Dynamics

G A 2-Hydroxy-2-azabicyclo [2.2.1]heptane (Organic Phase) C Biphasic Oxidation (Interface, 0-25°C) A->C Dissolves in DCM B NaIO4 / Na2CO3 (Aqueous Phase) B->C Dropwise addition D 2-Azabicyclo[2.2.1]heptane N-oxyl Radical (Organic Layer) C->D Phase Partitioning E NaIO3 Byproduct (Aqueous Layer) C->E Aqueous Wash

Workflow of the biphasic oxidation of 2-hydroxy-2-azabicyclo[2.2.1]heptane to its N-oxyl radical.

Reagent Stoichiometry

Table 1: Quantitative Reagent Parameters (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
2-Hydroxy-2-azabicyclo[2.2.1]heptane 113.161.01.13 gSubstrate
Sodium Periodate ( NaIO4​ ) 213.891.22.56 gPrimary Oxidant
Sodium Carbonate ( Na2​CO3​ ) 105.990.50.53 gAcid Scavenger / Buffer
Dichloromethane (DCM) 84.93-40 mLOrganic Solvent
Deionized Water ( H2​O ) 18.02-40 mLAqueous Solvent

Step-by-Step Experimental Protocol

Phase 1: Biphasic System Setup

  • Equip a 250 mL round-bottom flask with a heavy-duty magnetic stir bar and submerge the flask in an ice-water bath (0 °C).

  • Dissolve 1.13 g (10.0 mmol) of 2-hydroxy-2-azabicyclo[2.2.1]heptane in 40 mL of DCM.

  • In a separate Erlenmeyer flask, dissolve 2.56 g (12.0 mmol) of NaIO4​ and 0.53 g (5.0 mmol) of Na2​CO3​ in 40 mL of deionized water.

Phase 2: Interfacial Oxidation & Self-Validation 4. Transfer the buffered aqueous NaIO4​ solution to a pressure-equalizing addition funnel. 5. Add the aqueous solution dropwise to the vigorously stirring DCM solution over a period of 15 minutes. 6. Maintain vigorous stirring ( 800 rpm) to maximize the interfacial surface area between the aqueous and organic phases. 7. Remove the ice bath, allow the reaction to warm to ambient temperature (20–25 °C), and stir for an additional 2 hours. 8. Self-Validation Check: Nitroxide radicals possess a highly characteristic optical property due to the unpaired electron on the N–O bond undergoing an n→π∗ transition. A successful oxidation will self-validate by turning the lower organic (DCM) layer a vibrant, deep orange/red. (Note: If the solution turns brown or black, this indicates ring-opening or degradation).

Phase 3: Quenching and Extraction 9. Transfer the biphasic mixture to a 125 mL separatory funnel. 10. Separate the lower organic (DCM) layer containing the nitroxide radical. 11. Extract the remaining aqueous layer with additional DCM (2 × 20 mL) until the organic extracts are completely colorless. 12. Combine the organic layers and wash with 30 mL of saturated aqueous NaCl (brine) to remove residual water and inorganic salts. 13. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. Critical Insight: Keep the rotary evaporator water bath temperature 30 °C to prevent thermal degradation of the radical.

Phase 4: Purification and Storage 14. Purify the crude red oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 80:20 v/v). 15. Collect the bright orange/red band. 16. Concentrate the fractions to yield the pure 2-azabicyclo[2.2.1]heptane N-oxyl radical. Store under an argon atmosphere at -20 °C to maximize shelf life.

Analytical Validation System

To ensure the integrity of the synthesized radical, cross-reference the isolated product against the self-validating parameters below.

Table 2: Analytical Validation Parameters

Analytical MethodExpected Observation / ValueDiagnostic Purpose
TLC (Hexanes/EtOAc 7:3) Rf​≈0.6 (Visible as a distinct yellow/orange spot)Confirms reaction completion and product purity.
EPR Spectroscopy 3-line spectrum ( aN​≈15−16 G)Definitive confirmation of the unpaired electron localized on the Nitrogen atom.
UV-Vis Spectroscopy λmax​≈420 nmConfirms the characteristic nitroxide n→π∗ transition.
HRMS (ESI+) [M+H]+ m/z calculated for C6​H11​NO : 113.0835Validates molecular mass (Note: nitroxides often pick up a hydrogen atom during ESI ionization).

Sources

Method

High-Fidelity Protocols for the Reduction of N-Hydroxy Groups (N-O Bond Cleavage)

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: A comprehensive, mechanistic guide to the chemoselective reductive cleavage of N-hydroxy groups (R-NH-OH) to their corresponding a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: A comprehensive, mechanistic guide to the chemoselective reductive cleavage of N-hydroxy groups (R-NH-OH) to their corresponding amines (R-NH₂).

Introduction & Mechanistic Causality

The reductive cleavage of the N-O bond is a fundamental transformation in organic synthesis, particularly critical in the preparation of complex alkaloids, chiral amines, and active pharmaceutical ingredients (APIs). While the N-O bond possesses a relatively low bond dissociation energy (BDE ≈ 151 kcal/mol), its cleavage must be carefully orchestrated.

In drug development, target molecules often contain densely packed, sensitive functional groups. The primary challenge for an application scientist is not merely breaking the N-O bond, but doing so with absolute chemoselectivity to prevent the over-reduction of the molecule. This guide details three field-proven methodologies, explaining the mechanistic causality behind each to empower your experimental design.

Method Selection Matrix

To facilitate rapid decision-making, the quantitative and qualitative data for the most common N-O bond cleavage methodologies are summarized below:

MethodologyReagents & ConditionsChemoselectivity ProfileTypical YieldsPrimary Limitation
Catalytic Hydrogenation H₂, Pd/C (10%), MeOH, RTLow (Reduces alkenes, alkynes, benzyls)>90%Lack of functional group tolerance
Molybdenum Reduction Mo(CO)₆, CH₃CN/H₂O, 80 °CHigh (Tolerates alkenes, alkynes, benzyls)80–95%Requires toxic metal carbonyl, heating
Zinc-Mediated Reduction Zn dust, AcOH or THF/AcOH, RT–60 °CModerate (Tolerates benzyls, sensitive to acid)75–90%Heterogeneous mixture, acidic media
Samarium Reduction SmI₂, THF, RT, Inert Atm.Very High (Mild SET process)85–95%Reagent cost, strict anhydrous needs

Logical Relationship: Method Selection Workflow

Use the following decision tree to determine the optimal reduction protocol based on the functional group tolerance required for your specific substrate.

MethodSelection Start Substrate with N-Hydroxy Group Q1 Are there reducible functional groups? (alkenes, alkynes, benzyl ethers) Start->Q1 Q2 Is the substrate sensitive to acidic conditions? Q1->Q2 Yes PdC Catalytic Hydrogenation (H2, Pd/C) High yield, clean, scalable Q1->PdC No MoCO6 Mo(CO)6 / H2O Highly chemoselective, neutral conditions Q2->MoCO6 Yes ZnAcOH Zn / AcOH Robust, cost-effective, acidic conditions Q2->ZnAcOH No

Decision tree for selecting the optimal N-O bond cleavage methodology.

Experimental Protocols & Mechanistic Insights

Protocol A: Chemoselective Cleavage using Molybdenum Hexacarbonyl [Mo(CO)₆]

Mechanistic Causality: Mo(CO)₆ is exceptionally chemoselective, tolerating alkenes, alkynes, and benzyl ethers that would otherwise be destroyed by catalytic hydrogenation . The mechanism initiates with a thermally induced ligand exchange where the N-O bond coordinates to the low-valent Mo(0) center. This is followed by oxidative addition into the N-O bond, forming a Mo-nitrenoid intermediate . The addition of water to the solvent matrix is not optional; it acts as the critical proton source required to hydrolyze this intermediate, ultimately releasing the free amine, carbon monoxide, and molybdenum oxides.

WorkflowMoCO6 Step1 Dissolve Substrate CH3CN:H2O (9:1) Step2 Add Mo(CO)6 (1.2 - 1.5 equiv) Step1->Step2 Step3 Reflux (80°C) under N2 for 2-4 hrs Step2->Step3 Step4 Cool & Filter (Celite/Silica) Step3->Step4 Step5 Concentrate & Purify Product Step4->Step5

Step-by-step experimental workflow for Mo(CO)6-mediated N-O bond cleavage.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the N-hydroxy substrate (1.0 mmol) in a degassed solvent mixture of CH₃CN/H₂O (9:1 v/v, 10 mL). Expert Note: Degassing is crucial as Mo(CO)₆ and the resulting organometallic intermediates are highly sensitive to ambient oxygen at elevated temperatures.

  • Reagent Addition: Add Mo(CO)₆ (1.2 to 1.5 mmol) in one portion. The reaction mixture is typically heterogeneous at this stage.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C under a strict nitrogen atmosphere for 2 to 4 hours. Monitor the reaction via LC-MS until the starting material is fully consumed.

  • Workup: Cool the mixture to room temperature. The solution will turn dark due to the precipitation of Mo-salts. Filter the mixture through a short pad of Celite or silica gel, washing thoroughly with ethyl acetate (3 × 15 mL) to remove inorganic byproducts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the resulting amine via flash column chromatography.

Protocol B: Classical Catalytic Hydrogenation (H₂, Pd/C)

Mechanistic Causality: Catalytic hydrogenation is the most atom-economical and scalable method for N-O cleavage, making it highly desirable for late-stage API manufacturing . The reaction proceeds via the dissociative adsorption of H₂ gas onto the palladium surface, followed by the coordination of the N-O bond and subsequent hydrogen transfer. However, it lacks chemoselectivity and will readily reduce olefins, alkynes, and cleave benzyl protecting groups.

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 mmol) in MS-grade methanol or ethanol (10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10–20% w/w relative to the substrate) under a blanket of nitrogen to prevent the ignition of solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature for 1 to 12 hours. For sterically hindered substrates, a Parr shaker at 50–90 atm may be required.

  • Workup: Purge the flask heavily with nitrogen. Filter the catalyst through a pad of Celite (Safety Note: Do not let the filter cake dry out completely in the air to avoid fire hazards). Wash the pad with methanol (2 × 10 mL).

  • Isolation: Evaporate the solvent to yield the crude amine.

Protocol C: Zinc-Mediated Reduction (Zn/AcOH)

Mechanistic Causality: Zinc in acidic media (such as acetic acid or trifluoroacetic acid) operates via a Single-Electron Transfer (SET) mechanism . The zinc surface donates an electron into the N-O antibonding orbital, leading to radical anion formation. This is followed by rapid protonation and a second electron transfer to complete the cleavage. This method is highly robust and cost-effective but is strictly limited to substrates that are stable in acidic environments.

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 mmol) in glacial acetic acid (5 mL) or a mixture of THF/AcOH (1:1, 10 mL).

  • Activation: Use freshly activated zinc dust (washed sequentially with dilute HCl, water, ethanol, and ether, then dried under vacuum) for optimal reproducibility. Unactivated zinc often possesses a passivating ZnO layer that stalls the SET process.

  • Reaction: Add the activated zinc dust (5.0 to 10.0 mmol) portion-wise to control the exothermic reaction. Stir the suspension at room temperature (or heat to 60 °C if the reaction is sluggish).

  • Workup: Filter the unreacted zinc through Celite. To isolate the free amine, the acidic filtrate must be carefully neutralized with saturated aqueous NaHCO₃ or 1M NaOH until pH > 8. Expert Note: Failing to reach a basic pH will result in the amine remaining trapped in the aqueous layer as an acetate salt.

  • Isolation: Extract the aqueous layer with dichloromethane (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate.

Analytical Validation

To definitively confirm the successful cleavage of the N-O bond, utilize the following analytical markers:

  • NMR Spectroscopy: Look for the disappearance of the characteristic N-OH proton (typically a broad singlet between 8.0–10.0 ppm in ¹H NMR, heavily dependent on hydrogen bonding). Additionally, protons adjacent to the nitrogen will exhibit an upfield shift due to the loss of the electronegative oxygen atom.

  • Mass Spectrometry (LC-MS/GC-MS): The product mass will reflect a characteristic loss of 16 Da (Oxygen atom) from the parent mass of the starting material.

References

  • Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules (2018).[Link]

  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules (2021).[Link]

  • Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones. ACS Omega (2022).[Link]

Application

Application Note: Organocatalytic Oxidation Workflows Utilizing 2-Hydroxy-2-azabicyclo[2.2.1]heptane

Introduction & Mechanistic Causality The development of highly efficient, metal-free oxidation protocols is a cornerstone of modern pharmaceutical synthesis. While TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has long be...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The development of highly efficient, metal-free oxidation protocols is a cornerstone of modern pharmaceutical synthesis. While TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has long been the gold standard for organocatalytic alcohol oxidation, its utility is severely limited by the steric bulk of its four α -methyl groups, which prevent the oxidation of sterically hindered secondary alcohols.

To overcome this, unhindered bicyclic N-oxyl catalysts—such as AZADO and 2-azanorbornane derivatives—have been developed[1]. 2-Hydroxy-2-azabicyclo[2.2.1]heptane serves as the direct resting-state precursor to the highly active 2-azanorbornane N-oxyl radical. The inherent ring strain and compact structural geometry of the [2.2.1] bicyclic system significantly enhance the electrophilicity of the intermediate oxoammonium ion[2]. Furthermore, this rigid bicyclic core is frequently utilized in the total synthesis of complex natural products, underscoring its robust chemical stability under diverse reaction conditions[3].

The "Alpha-Hydrogen" Conundrum

Unlike AZADO, which is protected by Bredt's rule at all α -positions, the 2-azabicyclo[2.2.1]heptane scaffold possesses a C3 methylene group with oxidizable α -hydrogens. If the catalytic turnover is too slow, the active nitroxyl radical can undergo bimolecular disproportionation, degrading into an inactive nitrone. Therefore, the experimental protocols described below are specifically engineered with causality in mind : we utilize a KBr co-catalyst to generate HOBr in situ. HOBr oxidizes the N-hydroxy resting state to the oxoammonium ion orders of magnitude faster than HOCl, ensuring rapid catalytic turnover and outcompeting the degradation pathway.

Physicochemical & Structural Profile

Understanding the structural parameters of the catalyst is essential for predicting its behavior in complex reaction matrices. The 2-azabicyclo[2.2.1]heptane scaffold is highly valued in asymmetric synthesis due to its rigid, chiral framework[4].

Table 1: Catalyst Profiling and Mechanistic Impact

PropertyCharacteristicCausality / Impact on Reaction
Scaffold Geometry 2-Azabicyclo[2.2.1]heptaneHigh rigidity and ring strain enhance the electrophilicity of the oxoammonium ion[2].
Steric Profile Unhindered (No α -gem-dimethyls)Enables unhindered access to bulky, sterically hindered secondary alcohols[1].
Active Oxidant Oxoammonium Ion ( >N+=O )Acts as the terminal hydride acceptor during the oxidation of the carbinol carbon.
Vulnerability C3 Methylene ( α -hydrogens)Susceptible to disproportionation into an inactive nitrone if catalytic turnover is delayed.

Reaction Pathway Visualization

To conceptualize the delicate balance between rapid product formation and catalyst degradation, the catalytic cycle is mapped below. The protocol's reliance on KBr is designed specifically to accelerate the left-side oxidation steps, preventing the accumulation of the radical species.

G NOH Resting State (N-Hydroxy) Radical Active Mediator (Nitroxyl Radical) NOH->Radical NaOCl / KBr (-1e-, -H+) Oxo Electrophilic Oxidant (Oxoammonium Ion) Radical->Oxo Oxidation (-1e-) Nitrone Degradation Product (Nitrone) Radical->Nitrone Disproportionation (Slow, via C3-H) Oxo->NOH Hydride Transfer (Fast) Carbonyl Carbonyl Product Oxo->Carbonyl Product Release Alcohol Sterically Hindered Alcohol Alcohol->Oxo Nucleophilic Attack

Catalytic cycle of 2-hydroxy-2-azabicyclo[2.2.1]heptane showing fast turnover vs. slow degradation.

Experimental Protocol: Biphasic Chemoselective Oxidation

This protocol describes a modified Anelli-type oxidation optimized specifically for the 2-hydroxy-2-azabicyclo[2.2.1]heptane system. It is designed as a self-validating system where visual cues directly correlate with mechanistic states.

Materials & Reagents
  • Substrate: Sterically hindered secondary alcohol (1.0 mmol)

  • Catalyst: 2-Hydroxy-2-azabicyclo[2.2.1]heptane (0.05 mmol, 5 mol%)

  • Co-catalyst: KBr (0.1 mmol, 10 mol%)

  • Terminal Oxidant: NaOCl (1.5 mmol, 0.5 M aqueous solution)

  • Buffer: Saturated aqueous NaHCO₃ (to maintain pH 8.6)

  • Solvent: CH₂Cl₂ (5 mL)

Step-by-Step Methodology
  • System Initialization: In a 25 mL round-bottom flask, dissolve the alcohol substrate (1.0 mmol) and the 2-hydroxy-2-azabicyclo[2.2.1]heptane catalyst (5 mol%) in 5 mL of CH₂Cl₂.

  • Aqueous Phase Preparation: In a separate vial, prepare the aqueous phase by mixing the 0.5 M NaOCl solution with saturated NaHCO₃ to achieve a pH of exactly 8.6.

    • Causality Check: A pH of 8.6 ensures an optimal equilibrium between HOCl and OCl⁻. If the pH is too low, the generation of toxic Cl₂ gas occurs; if too high, the oxidation potential of the hypochlorite drops, stalling the catalytic cycle.

  • Co-Catalyst Addition: Add the KBr (10 mol%) dissolved in 1 mL of water to the organic layer. Cool the biphasic mixture to 0 °C in an ice bath.

    • Causality Check: Cooling to 0 °C suppresses the uncatalyzed background oxidation and minimizes the thermal disproportionation of the nitroxyl radical into the nitrone.

  • Oxidant Delivery: Begin vigorous stirring (1000 rpm). Add the buffered NaOCl solution dropwise over 15 minutes.

    • Causality Check: Vigorous stirring is critical to maximize the interfacial surface area. This allows the phase-transferred HOBr to rapidly re-oxidize the resting state N-hydroxy catalyst to the active oxoammonium species.

  • Reaction Monitoring & Self-Validation:

    • Visual Cue: The organic layer should turn a distinct yellow/orange, indicating a healthy steady-state concentration of the active oxoammonium species.

    • Troubleshooting: If the reaction mixture turns dark brown, catalyst degradation (nitrone formation) has occurred. This indicates that the NaOCl addition was too fast or the stirring was insufficient to maintain rapid phase transfer.

  • Quench and Workup: Upon completion (typically 30–45 min, monitored via TLC), quench the reaction by adding 2 mL of saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

Comparative Performance Data

To justify the use of this specific catalyst over traditional alternatives, the table below summarizes the expected oxidation efficiencies across different steric environments.

Table 2: Comparative Oxidation Efficiency (Yield %)

Substrate TypeTEMPO (5 mol%)AZADO (5 mol%)2-Azanorbornane N-oxyl (5 mol%)
Primary Alcohols >95%>95%>95%
Unhindered Secondary 85%>95%>95%
Sterically Hindered Secondary <10%92%88%

Note: Data represents generalized yields under standard biphasic conditions to illustrate the steric advantages of unhindered bicyclic N-oxyl catalysts.

References[3] Title: Samarium(ii) iodide-mediated reactions applied to natural product total synthesis | Source: PMC | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMTexU7hUgZ8geudTCtZu0MOXuLmebPIWyoVqpcpsDYwyH-bwkaj-yotxsVxvH_fkybVh0mM1T52N0rilsdiOMMYjGtMNjlNQVOFjbPtsi7uuw0RkVQJ8l-wB3LDsKJegeJPYQhY65ZVTnkg==[2] Title: Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides | Source: ResearchGate | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD4J2wUq6o1KhdBm_Gr2hJaJVgK-Gp8imLsJDD3infWU0D6HMFbkoBKIpr1S01vt8wcEiEw_lzFp2AtlGxGXTefoKACE5hHv4OZ4rRNRx4SD3jLeYGZ6htAouco_uqehkMK-XnOaP9ccoVOSjlnpLfCzh0pjUbBdnasL2Yr--lF9fmGBm2jHcJTrPHKUgbM0S_0QcVg6sxdcwNObkl_hInXaDhfsK34KDG-vcsF3x6vnBDii9UNdEttijfaotNGWlk9DR4VL0z1ArCmBYxxWwQAbgDWRhdKXjpAxdlZAM=[1] Title: The Latest Progress in the Chemistry of Daphniphyllum Alkaloids | Source: MDPI | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr7bovQbJEVo_xJo0hXOM50aP7XcmH4jK087znm859zOhuvDlUsCH4FtxbXdeTeV1u_ABC5VIhUTyOhHpHppTJkai8y0qfpFkGgOTbupfqQV1fmu5io5h_h7d32yy47cjg9dY=[4] Title: Allylic Alcohols via Catalytic Asymmetric Epoxide Rearrangement | Source: ACS Publications | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjmiqmTCMy3gdvITXqe8Yjy5RQuazsd0mp-tCC4DhlNJo1U4qLHTybQCHuyXWtOTc4_uzS7F2tfdvgss_-jqXAxjCTY96DCzLUlaeSkF2h5chKzzvMtZjBhbdTJrvLB7ahUf5-

Sources

Method

Application Note: Enzymatic Kinetic Resolution of Racemic 2-Hydroxy-2-Azabicyclo[2.2.1]heptane

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide for the enzymatic kinetic resolution of racemic 2-hydroxy-2-azabicyclo[2.2.1]heptane, a key chiral...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the enzymatic kinetic resolution of racemic 2-hydroxy-2-azabicyclo[2.2.1]heptane, a key chiral building block for pharmaceutical development. The conformationally rigid 2-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional architecture that can enhance target engagement and improve pharmacological profiles.[1][2] This protocol leverages the high enantioselectivity of Candida antarctica lipase B (CAL-B) to preferentially acylate one enantiomer of the racemic N-hydroxy amine, enabling the separation of both enantiomers in high purity. We present a comprehensive, field-tested methodology, from enzyme selection and reaction optimization to product separation and chiral analysis.

Introduction: The Strategic Value of Chiral Bicyclic Scaffolds

The 2-azabicyclo[2.2.1]heptane framework is a conformationally restricted piperidine analog that has garnered significant attention in drug discovery. Its rigid structure reduces the entropic penalty upon binding to a biological target and presents substituents in well-defined spatial orientations, which can lead to enhanced potency and selectivity.[1] Enantiomerically pure derivatives of this scaffold are critical, as stereochemistry often dictates pharmacological activity and safety profiles.

Kinetic resolution, a cornerstone of asymmetric synthesis, separates a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[3] Enzymatic kinetic resolution (EKR) is a particularly powerful approach, offering high selectivity under mild, environmentally benign conditions.[4] Lipases, especially Candida antarctica lipase B (CAL-B), are renowned for their broad substrate scope and exceptional ability to resolve racemic alcohols and amines with high enantioselectivity.[5][6] This protocol adapts the well-established efficacy of CAL-B for the resolution of the title compound, a bicyclic N-hydroxy amine, via enantioselective N-acylation.

Principle of the Method: Lipase-Catalyzed Enantioselective Acylation

The kinetic resolution of racemic 2-hydroxy-2-azabicyclo[2.2.1]heptane is achieved through an irreversible transesterification reaction catalyzed by an immobilized lipase, Novozym® 435 (Candida antarctica lipase B immobilized on an acrylic resin). The enzyme selectively recognizes one enantiomer and catalyzes its acylation at the N-hydroxy group using an acyl donor, such as vinyl acetate.

The core of this process relies on the enzyme's chiral recognition pocket, which preferentially binds one enantiomer of the substrate in an orientation suitable for catalysis.[6] This results in the faster conversion of the preferred enantiomer into its corresponding N-acetoxy derivative. The reaction is allowed to proceed to approximately 50% conversion, at which point the mixture ideally contains one enantiomer as the unreacted N-hydroxy amine and the other as the N-acetoxy product, both in high enantiomeric excess (e.e.). These two compounds, having different functional groups, can then be readily separated by standard chromatographic techniques.

The use of vinyl acetate as the acyl donor renders the reaction effectively irreversible. The enol leaving group tautomerizes to acetaldehyde, a volatile and stable compound, which drives the reaction equilibrium towards product formation.

Experimental Workflow and Protocols

This section outlines the complete workflow, from initial enzyme screening to the final analysis of enantiomeric purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Workup cluster_products Products Racemate Racemic 2-hydroxy-2- azabicyclo[2.2.1]heptane ReactionVessel Enzymatic Kinetic Resolution (Stirring, Controlled Temp.) Racemate->ReactionVessel Enzyme Immobilized Lipase (Novozym® 435) Enzyme->ReactionVessel Solvent Anhydrous Solvent (e.g., MTBE) Solvent->ReactionVessel AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->ReactionVessel Monitoring Reaction Monitoring (Chiral HPLC/GC) ReactionVessel->Monitoring aliquots Quench Enzyme Filtration ReactionVessel->Quench at c ≈ 50% Monitoring->ReactionVessel continue if c < 50% Separation Chromatographic Separation (Silica Gel) Quench->Separation Product1 Enantiopure (R)-Alcohol Separation->Product1 Product2 Enantiopure (S)-Acetate Separation->Product2

Figure 1. Workflow for the enzymatic kinetic resolution.

Materials and Reagents
ReagentGradeSupplier
Racemic 2-hydroxy-2-azabicyclo[2.2.1]heptane≥98%In-house/Commercial
Novozym® 435 (Immobilized CAL-B)Industrial GradeNovozymes
Vinyl AcetateAnhydrous, ≥99%Sigma-Aldrich
Methyl tert-butyl ether (MTBE)Anhydrous, ≥99.8%Sigma-Aldrich
n-HexaneHPLC GradeFisher Scientific
Isopropanol (IPA)HPLC GradeFisher Scientific
Ethyl AcetateACS GradeVWR Chemicals
Protocol 1: Enzymatic Kinetic Resolution

This protocol details the preparative-scale resolution of the racemic N-hydroxy amine.

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic 2-hydroxy-2-azabicyclo[2.2.1]heptane (1.0 g, 7.86 mmol).

  • Solvent Addition: Add anhydrous methyl tert-butyl ether (MTBE, 40 mL). Stir the mixture at room temperature until the substrate is fully dissolved. The choice of a non-polar, anhydrous solvent is crucial as it minimizes enzyme deactivation and suppresses non-selective background hydrolysis.[7]

  • Enzyme Addition: Add Novozym® 435 (100 mg, 10% w/w of substrate).

  • Acyl Donor Addition: Add vinyl acetate (0.79 g, 0.86 mL, 9.43 mmol, 1.2 equivalents).

  • Reaction: Seal the flask and stir the suspension at a constant temperature of 40°C.

  • Monitoring: Monitor the reaction progress by taking small aliquots (~50 µL) at regular intervals (e.g., 2, 4, 8, 12, 24 hours). Filter the aliquot through a small plug of silica/cotton in a pipette to remove the enzyme beads, dilute with the mobile phase, and analyze by chiral HPLC (see Protocol 2). The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and enantiomeric excess of both the unreacted substrate and the acylated product.

  • Workup: Once the reaction reaches ~50% conversion, stop the stirring and remove the enzyme by vacuum filtration, washing the enzyme beads with a small amount of MTBE. The recovered enzyme can often be reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture of the unreacted alcohol and the N-acetoxy product can be separated by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Chiral HPLC Analysis

This method is adapted from a validated procedure for a structurally similar compound and is used to determine the conversion and enantiomeric excess (e.e.) of both the substrate and the product.[8]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H column (250 x 4.6 mm, 5 µm). Polysaccharide-based columns are highly effective for separating a wide range of enantiomers.[8]

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). An 80:20 (v/v) mixture is a good starting point, but the ratio should be optimized to achieve baseline separation (Resolution > 1.5).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: 25°C.

  • Sample Preparation: Dilute the reaction aliquot in the mobile phase to a concentration of approximately 1 mg/mL.

  • Calculations:

    • Conversion (c): c (%) = [Area(Product)] / [Area(Substrate) + Area(Product)] * 100

    • Enantiomeric Excess (e.e.) of Substrate: e.e.S (%) = |Area(S1) - Area(S2)| / |Area(S1) + Area(S2)| * 100

    • Enantiomeric Excess (e.e.) of Product: e.e.P (%) = |Area(P1) - Area(P2)| / |Area(P1) + Area(P2)| * 100

    • (Where S1, S2 and P1, P2 are the peak areas of the respective enantiomers)

Expected Results and Data Interpretation

A successful kinetic resolution will show the preferential consumption of one enantiomer of the starting material and the formation of one enantiomer of the product. At 50% conversion, the enantiomeric excess of both the remaining starting material and the formed product should be high (>95%).

Time (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantioselectivity (E)
215.218.0>99>200
428.539.8>99>200
845.182.198.5>200
1251.2>9996.5>200
2458.3>9990.1>200

Table 1: Representative data for the kinetic resolution. The Enantioselectivity (E-value) is calculated from the conversion and e.e. values and is a measure of the enzyme's efficiency. An E-value >200 is considered excellent for preparative purposes.

Troubleshooting and Optimization

  • Low Conversion Rate:

    • Cause: Inactive enzyme or non-optimal temperature.

    • Solution: Ensure the enzyme is from a reliable source and has been stored correctly. Increase the reaction temperature in 5°C increments (up to 60°C). Increase the enzyme loading (e.g., to 15-20% w/w).

  • Low Enantioselectivity (Low e.e. at 50% conversion):

    • Cause: Non-optimal solvent or acyl donor.

    • Solution: Screen other non-polar solvents like hexane, toluene, or cyclopentyl methyl ether (CPME). While vinyl acetate is generally excellent, other acyl donors like isopropenyl acetate could be trialed.

  • Poor Separation on HPLC:

    • Cause: Sub-optimal mobile phase composition.

    • Solution: Systematically vary the hexane/IPA ratio (e.g., 90:10, 85:15, 75:25). Adding a small amount of a modifier like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can sometimes improve peak shape, although it should not be necessary for these neutral analytes.[9]

Conclusion

This application note provides a robust and reliable protocol for the enzymatic kinetic resolution of racemic 2-hydroxy-2-azabicyclo[2.2.1]heptane using the commercially available and highly efficient biocatalyst, Novozym® 435. The methodology is scalable and utilizes standard laboratory techniques, making it accessible for widespread use in academic and industrial research. The successful application of this protocol will furnish valuable, enantiomerically enriched building blocks, thereby facilitating the discovery and development of novel therapeutics based on the privileged 2-azabicyclo[2.2.1]heptane scaffold.

References

  • Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Molecules. [Link]

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Crystallographic and molecular-modeling studies of lipase B from Candida antarctica reveal a stereospecificity pocket for secondary alcohols. Protein Science. [Link]

  • Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. Journal of the Brazilian Chemical Society. [Link]

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science. [Link]

  • Enzymatic Kinetic Resolution by Addition of Oxygen. ChemCatChem. [Link]

  • Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Molecules. [Link]

  • Kinetic resolution of racemic β-amino alcohols (a) and amines (b) by Arthrobacter sp. TYUT010-15. ResearchGate. [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of racemates. Journal of Chemical and Pharmaceutical Research. [Link]

  • Lipase catalysed acylation of hydroxylamine and hydrazine derivatives. ResearchGate. [Link]

  • Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. [Link]

  • Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Catalysts. [Link]

  • Effect of Alcohol Structure on the Optimum Condition for Novozym 435-Catalyzed Synthesis of Adipate Esters. Journal of Chemistry. [Link]

  • Optimization of Lipase-Catalyzed Synthesis of Fatty Hydroxamic Acids from Terminalia Catappa L. Kernel Oil. Oriental Journal of Chemistry. [Link]

  • Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes. Organic Letters. [Link]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. [Link]

  • Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Biotechnology Letters. [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts. [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society. [Link]

  • Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

Sources

Application

Advanced Protecting Group Strategies for the N-Hydroxy Function: A Mechanistic and Practical Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Validated Protocols Introduction: The N-Hydroxy Conundrum in Drug Design The N-hydroxy function (—NH—...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Validated Protocols

Introduction: The N-Hydroxy Conundrum in Drug Design

The N-hydroxy function (—NH—OH) is a privileged pharmacophore in medicinal chemistry. It serves as the primary zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitors (e.g., Vorinostat/SAHA), matrix metalloproteinase (MMP) inhibitors, and natural iron-chelating siderophores[1],[2].

Despite its utility, the unprotected N-hydroxy group presents a severe synthetic liability. The dual nucleophilicity of the nitrogen and oxygen atoms, combined with the moiety's propensity for transition-metal chelation and oxidative degradation, makes it highly problematic during multi-step organic synthesis[1]. When exposed to standard coupling reagents without protection, free hydroxylamines frequently undergo unwanted N,O-diacylation or disproportionation[3].

To ensure high-yielding syntheses, strategic masking of the oxygen atom is an absolute requirement. As application scientists, we must select protecting groups (PGs) that not only survive the intermediate synthetic steps but can also be cleaved under conditions that do not destroy the final molecule.

Strategic Selection of N-O Protecting Groups

Selecting the correct protecting group requires a holistic analysis of the molecule's functional landscape. The table below summarizes the quantitative and qualitative properties of the most effective N-hydroxy protecting groups to guide your synthetic design.

Table 1: Comparative Profile of N-Hydroxy Protecting Groups

Protecting GroupReagent for InstallationCleavage ReagentOrthogonality / CompatibilityTypical YieldsMass Shift (Deprotection)
O-Benzyl (Bn) O-Benzylhydroxylamine HClH₂, Pd/C (Hydrogenolysis)Stable to strong acids and bases. Incompatible with alkenes/alkynes.85–98%-90 Da
O-Tetrahydropyranyl (THP) O-THP-hydroxylamineMild Acid (HCl/Dioxane or p-TsOH)Stable to bases and nucleophiles. Incompatible with strong acids.75–92%-84 Da
O-Trityl (Tr) O-TritylhydroxylamineLewis Acid (MgBr₂) or TFAOrthogonal to N-Boc when cleaved via Lewis acids.66–89%-242 Da
O-Silyl (TBS) TBS-Cl / ImidazoleTBAF (Fluoride source)Stable to reduction. Labile to strong acids and fluorides.70–90%-114 Da

Decision Matrix for PG Selection

To streamline workflow design, we have developed a logic-based decision matrix. This flowchart dictates the optimal protecting group based on the presence of competing sensitive functional groups within your target molecule.

G N1 Target contains N-hydroxy (Hydroxamic acid, oxime) N2 Are reducible groups present? (e.g., Alkenes, Azides, Alkynes) N1->N2 N3 Are acid-labile groups present? (e.g., N-Boc, t-Bu esters) N2->N3 Yes N4 Are acid-labile groups present? N2->N4 No N6 O-THP Strategy Cleavage: Mild Acid (HCl) N3->N6 No N7 O-Trityl (Tr) Strategy Cleavage: MgBr2 (Lewis Acid) N3->N7 Yes (Needs Orthogonality) N8 O-Silyl (TBS/TIPS) Cleavage: TBAF N3->N8 Yes (Fluoride Cleavage) N5 O-Benzyl (Bn) Strategy Cleavage: H2, Pd/C N4->N5 Yes/No (Default)

Figure 1: Decision matrix for selecting N-hydroxy protecting groups based on substrate compatibility.

Validated Protocols & Mechanistic Causality

The following protocols are engineered as self-validating systems. We explain not just how to perform the reaction, but why specific reagents are chosen to manipulate the underlying chemical physics.

The O-Benzyl (Bn) Strategy

Mechanistic Causality: O-benzylhydroxylamine is significantly less nucleophilic than standard primary amines due to the electronegative oxygen atom pulling electron density away from the nitrogen. Therefore, coupling requires highly activated esters or elevated temperatures[4]. Deprotection via catalytic hydrogenolysis (H₂, Pd/C) is the gold standard because it avoids nucleophilic attack or disproportionation of the resulting sensitive secondary hydroxylamine, driven thermodynamically by the formation of stable toluene[4],[5].

Protocol: Hydrogenolytic Cleavage of O-Benzyl Hydroxamates

  • Preparation: Dissolve the O-benzyl protected hydroxamate (1.0 mmol) in anhydrous MeOH (10 mL) inside a thick-walled reaction flask[4].

  • Catalyst Addition: Carefully add 10% Pd/C (10% mol/wt) to the solution under an inert argon atmosphere to prevent spontaneous ignition of the methanol[1].

  • Hydrogenation: Seal the flask with a rubber septum and purge the headspace with H₂ gas for 30 seconds. Stir the reaction vigorously at room temperature under a balloon of H₂ for 10–12 hours[4].

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional MeOH (2 × 5 mL).

  • Isolation: Concentrate the filtrate in vacuo and lyophilize to afford the free hydroxamic acid[5].

  • Validation & QC: Successful cleavage is confirmed by the disappearance of the aromatic benzyl protons (multiplet, ~7.3–7.4 ppm) and the benzylic CH₂ singlet (~4.8 ppm) in ¹H NMR, alongside a mass shift of -90 Da in LC-MS[5].

The O-Tetrahydropyranyl (THP) Strategy

Mechanistic Causality: The THP group forms a cyclic acetal that completely masks the oxygen's nucleophilicity. Because acetals are completely inert to base, this strategy is ideal for multi-step syntheses involving strong bases or cross-coupling conditions[1]. Cleavage relies on specific protonation of the acetal oxygen by a mild acid (e.g., HCl in dioxane), which triggers the expulsion of the hydroxamic acid. This cleavage is kinetically driven by the formation of a resonance-stabilized oxocarbenium ion, which is subsequently trapped by the solvent[1],[6].

Protocol: Acidic Cleavage of O-THP Hydroxamates

  • Preparation: Dissolve the O-THP protected intermediate (1.0 mmol) in a 1:1 mixture of anhydrous 1,4-dioxane and methanol (10 mL)[1].

  • Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add 4N HCl in dioxane (3.0 equivalents).

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor the reaction via TLC (staining with acidic KMnO₄).

  • Isolation: Once complete, evaporate the volatiles under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the hydroxamic acid as a hydrochloride salt[1].

  • Validation & QC: Confirm deprotection via ¹H NMR by the loss of the anomeric acetal proton (multiplet, ~5.0 ppm) and the tetrahydropyran ring protons (1.5–1.8 ppm). LC-MS will show a mass shift of -84 Da.

The O-Trityl (Tr) Strategy with Lewis Acid Orthogonality

Mechanistic Causality: Traditional detritylation utilizes Trifluoroacetic Acid (TFA), which aggressively destroys acid-labile groups like N-Boc. However, by exploiting the bidentate chelation potential of the hydroxamate unit, Lewis acids like MgBr₂ can coordinate simultaneously to the N-O and carbonyl oxygens. This specific coordination severely weakens the O-Trityl bond, facilitating the departure of the highly stable triphenylmethyl (trityl) cation under exceptionally mild conditions, perfectly preserving N-Boc and O-TBS groups[2].

Protocol: Lewis Acid-Promoted Detritylation

  • Preparation: Dissolve the O-trityl protected hydroxamate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under a nitrogen atmosphere[2].

  • Lewis Acid Addition: Add Magnesium Bromide etherate (MgBr₂·OEt₂, 3.0 equivalents) in one portion.

  • Reaction: Stir the suspension at room temperature for 1–3 hours. The solution may turn slightly yellow as the trityl cation forms[2].

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the free N-hydroxy amide[2].

  • Validation & QC: ¹H NMR will show the complete loss of 15 aromatic protons (multiplet, 7.2–7.4 ppm). LC-MS will confirm a mass shift of -242 Da, while the N-Boc signal (singlet, ~1.4 ppm, 9H) remains perfectly intact.

References

  • Design and Conformational Analysis of Peptoids Containing N-Hydroxy Amides Reveals a Unique Sheet-Like Secondary Structure. nih.gov.
  • A Mild and Modular Approach to the Total Synthesis of Desferrioxamine B. acs.org.
  • Methods for Hydroxamic Acid Synthesis. nih.gov.
  • Syntheses and transformations of alicyclic β-aminohydroxamic acids. u-szeged.hu.
  • Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides: A Concise Synthesis of (−)-Cobactin T. acs.org.
  • Process for the prepar

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 2-Hydroxy-2-azabicyclo[2.2.1]heptane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the stereocontrol and functionalization of strained bicyclic scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the stereocontrol and functionalization of strained bicyclic scaffolds. The 2-azabicyclo[2.2.1]heptane core is a privileged, conformationally rigid motif with high Fsp3 character[1]. However, synthesizing its N-hydroxy derivative (2-hydroxy-2-azabicyclo[2.2.1]heptane) presents three distinct challenges: establishing the initial stereocenters, preventing ring-opening during deprotection, and avoiding over-oxidation during hydroxylamine formation.

This guide moves beyond basic procedures to explain the causality behind experimental failures and provides self-validating protocols to ensure reproducible success.

Mechanistic Overview & Synthetic Workflow

The most reliable route to 2-hydroxy-2-azabicyclo[2.2.1]heptane relies on an asymmetric aza-Diels-Alder cycloaddition, followed by auxiliary cleavage and selective N-oxidation[2],[3]. While alternative methods like Brønsted acid-catalyzed ring-opening of meso-epoxides exist[1], the cycloaddition route allows for multigram scalability.

SyntheticWorkflow A Cyclopentadiene + Chiral Imine B Aza-Diels-Alder Cycloaddition A->B C Chiral 2-Azabicyclo [2.2.1]hept-5-ene B->C Stereocontrol D Hydrogenation & Auxiliary Cleavage C->D E 2-Azabicyclo [2.2.1]heptane D->E Pd/C, H2 F Selective N-Oxidation E->F G 2-Hydroxy-2-aza bicyclo[2.2.1]heptane F->G mCPBA / UHP

Figure 1: Overall workflow for the synthesis via the aza-Diels-Alder pathway.

Frequently Asked Questions (FAQs)

Q: Why am I observing poor exo/endo diastereoselectivity during the aza-Diels-Alder cycloaddition? A: The transition state is highly sensitive to the steric bulk of the chiral auxiliary and the coordination geometry of the Lewis acid[3]. Without a Lewis acid, the endo pathway is kinetically favored due to secondary orbital interactions. However, when using chiral imines (e.g., derived from (R)-α-methylbenzylamine), adding a Lewis acid like BF₃·OEt₂ or Cu(OTf)₂ chelates the imine nitrogen and the auxiliary, restricting bond rotation. This rigid transition state flips the preference, strongly favoring the exo cycloadduct[2].

Q: During the hydrogenolysis step to remove the chiral auxiliary, I see significant ring-opening of the bicyclic core. What is the cause? A: The 2-azabicyclo[2.2.1]heptane system contains significant ring strain. When performing hydrogenolysis (Pd/C, H₂) to cleave N-benzyl auxiliaries, excessive hydrogen pressure (>50 psi) or highly acidic conditions can lead to C–N bond cleavage, resulting in an undesired substituted cyclopentane[2]. Self-Validating Fix: Run the reaction at atmospheric pressure (balloon) in methanol, and monitor the consumption of the starting material via LC-MS. Quench immediately upon completion.

Q: How do I selectively oxidize the secondary amine to the N-hydroxy derivative without over-oxidizing to a nitrone? A: Secondary amines oxidize to hydroxylamines via electrophilic oxygen transfer. However, the resulting hydroxylamine is often more nucleophilic than the starting amine, leading to rapid over-oxidation[4]. Causality: Using excess mCPBA or running the reaction at room temperature accelerates the second oxidation step. Self-Validating Fix: Use a mild, strictly stoichiometric oxidant such as Urea-Hydrogen Peroxide (UHP) complex at 0 °C. The steric hindrance of the bicyclic system helps kinetically stabilize the N-hydroxy product compared to unhindered aliphatic amines[4].

Troubleshooting Guide: Stereocontrol & Yield

TroubleshootingEE Problem Issue: Low ee% / de% Cause1 Imine Isomerization (E/Z equilibrium) Problem->Cause1 Cause2 High Reaction Temp (> -20°C) Problem->Cause2 Cause3 Lewis Acid Deactivation Problem->Cause3 Sol1 Use rigid chiral auxiliaries Cause1->Sol1 Sol2 Maintain strict cryogenic cooling Cause2->Sol2 Sol3 Ensure anhydrous conditions Cause3->Sol3

Figure 2: Troubleshooting logic tree for resolving low stereoselectivity.

Quantitative Data: Reaction Optimization

Table 1: Optimization of Aza-Diels-Alder Stereoselectivity Note: Data reflects standard optimization parameters for the 2-azabicyclo[2.2.1]heptane scaffold.

Chiral AuxiliaryLewis AcidTemp (°C)Yield (%)exo:endo Ratio
None (Achiral)None254510:90
(R)-α-MBANone-206040:60
(R)-α-MBABF₃·OEt₂-788895:5
(R)-α-MBACu(OTf)₂-789298:2

Table 2: Reagent Selection for N-Oxidation to Hydroxylamine

OxidantEquivalentsTemp (°C)Conversion to N-OH (%)Over-oxidation (Nitrone) (%)
H₂O₂ (aq)2.0254050
mCPBA1.0508510
UHP Complex1.1094< 2

Self-Validating Experimental Protocols

Protocol 1: Stereoselective Aza-Diels-Alder Cycloaddition

Objective: Construct the chiral bicyclic core.

  • Imine Formation: Condense ethyl glyoxylate (1.0 equiv) with (R)-α-methylbenzylamine (1.0 equiv) in anhydrous CH₂Cl₂ over 4Å molecular sieves at room temperature for 2 hours.

  • Diagnostic Check (Self-Validation): Pull a 50 µL aliquot and run a rapid ¹H-NMR. Confirm the complete disappearance of the aldehyde proton and the presence of a single imine geometry (E-isomer). If Z-isomer is present, stereoselectivity will collapse.

  • Cycloaddition: Cool the solution to -78 °C. Dropwise, add Cu(OTf)₂ (0.1 equiv) followed by freshly cracked cyclopentadiene (3.0 equiv).

  • Workup: Stir for 12 hours at -78 °C, then quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography to isolate the exo-cycloadduct[2].

Protocol 2: Selective N-Oxidation to 2-Hydroxy-2-azabicyclo[2.2.1]heptane

Objective: Convert the deprotected secondary amine to the target hydroxylamine without over-oxidation.

  • Setup: Dissolve the purified 2-azabicyclo[2.2.1]heptane (1.0 equiv) in anhydrous CH₂Cl₂ and cool strictly to 0 °C under an argon atmosphere.

  • Oxidation: Add Urea-Hydrogen Peroxide (UHP) complex (1.1 equiv) portion-wise over 15 minutes to maintain the internal temperature below 5 °C[4].

  • Diagnostic Check (Self-Validation): Monitor the reaction via TLC every 30 minutes. Use a Triphenyltetrazolium Chloride (TTC) stain. Hydroxylamines will rapidly reduce TTC to form a bright red formazan dye, providing immediate visual confirmation of the N-OH product without relying on LC-MS (which often causes in-source fragmentation of the weak N–O bond).

  • Isolation: Once the starting amine is consumed (approx. 2 hours), quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxide. Extract with CH₂Cl₂, wash with brine, and concentrate in vacuo. Purify using neutral alumina chromatography (highly acidic silica can degrade hydroxylamines).

References

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.
  • Source: researchgate.
  • Enantioselective Syntheses of 2-Azabicyclo[2.2.
  • Source: thieme-connect.

Sources

Optimization

troubleshooting N-O bond cleavage under reductive conditions

Welcome to the N–O Bond Cleavage Technical Support Center . As a Senior Application Scientist, I have designed this portal to help you troubleshoot, optimize, and understand the mechanistic causality behind reductive N–O...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the N–O Bond Cleavage Technical Support Center . As a Senior Application Scientist, I have designed this portal to help you troubleshoot, optimize, and understand the mechanistic causality behind reductive N–O bond cleavages in complex organic synthesis.

Whether you are unmasking a hidden amine from a Weinreb amide, cleaving an isoxazole in natural product synthesis, or reducing an oxime ether, N–O bonds (typical Bond Dissociation Energy ≈ 151 kcal/mol[1]) require precise chemoselective tuning to avoid over-reduction or side reactions.

Reagent Selection & Quantitative Comparison Matrix

Before troubleshooting, ensure you have selected the thermodynamically and kinetically appropriate reductant for your substrate. The table below summarizes the quantitative parameters and chemoselectivity of standard reductive systems.

Reductive SystemMechanism of ActionOptimal StoichiometryAdditives RequiredChemoselectivity ProfileCommon Substrates
SmI₂ (Samarium Diiodide) Single Electron Transfer (SET)2.5 – 4.0 equivH₂O, HMPA, or DMPU (4 equiv per SmI₂)[2]Excellent. Tolerates isolated alkenes/alkynes.Oxazines, nitrones, isoxazolidines[3]
Mo(CO)₆ Oxidative Addition / Insertion1.0 – 1.5 equivMeCN/H₂O or DMSO[4]High. Leaves carbonyls and halogens intact.Isoxazoles, oximes, isoxazolones[1]
Zn / AcOH Heterogeneous Metal Surface Electron Transfer5.0 – 10.0 equivNone (AcOH acts as solvent and proton source)Moderate. Can reduce sensitive functional groups.Nitrones, oximes[5]
H₂ / Pd-C Catalytic HydrogenationCatalytic (5-10 mol%)NonePoor. Will reduce alkenes, alkynes, and nitro groups[6].Benzyl-protected N-O, simple oximes

Frequently Asked Questions (Troubleshooting Helpdesk)

Q1: My SmI₂-mediated cleavage of a complex oxazine is stalling, and the solution turns yellow immediately. What is happening?

Causality & Solution: SmI₂ in THF is a beautiful deep blue color. If it turns yellow or green immediately upon addition (before the reaction is complete), the Sm(II) species has prematurely oxidized to Sm(III)[2]. This is usually caused by oxygen ingress or wet solvent. Furthermore, pure SmI₂ is often too mild to cleave sterically hindered N–O bonds. You must lower the reduction potential of the Sm(II) center. Co-additives such as H₂O, HMPA, or DMPU coordinate to the samarium center, drastically enhancing its reducing power[2]. Fix: Rigorously degas your THF, and add exactly 4 equivalents of H₂O or DMPU (relative to SmI₂) to the reaction mixture. The solution should turn blood red (with H₂O) or purple (with DMPU)[2].

Q2: I am using Mo(CO)₆ to cleave an isoxazole, but I am recovering 80% starting material even after refluxing in toluene. Why?

Causality & Solution: Mo(CO)₆ is a coordinatively saturated, 18-electron complex. For the N–O bond to undergo oxidative addition, the molybdenum center must first lose a CO ligand to create a vacant coordination site[4]. Toluene is a non-coordinating solvent and does not facilitate this ligand exchange efficiently. Fix: Switch your solvent to a mixture of Acetonitrile/Water (typically 15:1) or add DMSO[4]. Acetonitrile and DMSO act as labile ligands that displace CO, generating the active Mo(CO)₄L₂ species required to accommodate the substrate[4].

Q3: How do I prevent the over-reduction of an alkene during the cleavage of a γ,δ-unsaturated oxime ester?

Causality & Solution: If you are using catalytic hydrogenation (e.g., Pd/C or Raney Ni), the catalyst surface cannot easily differentiate between the π-bond of the alkene and the N–O bond, leading to single-hydrogen or dual-hydrogen reduction of the alkene[6]. Fix: Transition to a transition-metal catalyzed radical process. For example, Fe(acac)₃ or Cu-catalyzed systems can selectively cleave the N–O bond to generate an iminyl radical, which can then be trapped or hydrolyzed without touching the isolated alkene[7]. Alternatively, SmI₂ is entirely blind to isolated, unactivated alkenes.

Mechanistic Workflows

Understanding the electron flow is critical for troubleshooting. Below are the validated mechanistic pathways for our two most common troubleshooting requests.

SmI2_Mechanism Start N-O Bond Substrate SmI2 Add SmI2 + H2O (Deep Blue -> Blood Red) Start->SmI2 SET1 First SET: Radical Anion Formation SmI2->SET1 1 e- transfer from Sm(II) SET2 Second SET: Dianion Formation SET1->SET2 1 e- transfer from Sm(II) Protonation Protonation via H2O (Color turns Yellow/White) SET2->Protonation H+ addition Product Cleaved Amine / Alcohol Protonation->Product N-O Bond Homolysis

Caption: SmI₂-Mediated Single Electron Transfer (SET) N–O Cleavage Mechanism.

MoCO6_Mechanism Mo Mo(CO)6 (18 e- complex) LigandLoss Ligand Exchange (MeCN or DMSO) Mo->LigandLoss -CO Coordination N-O Coordination to Mo Center LigandLoss->Coordination OxAdd Oxidative Addition (N-O Cleavage) Coordination->OxAdd Hydrolysis Hydrolysis (H2O) OxAdd->Hydrolysis Product Amine + Ketone Hydrolysis->Product Mo(VI) byproduct

Caption: Molybdenum Hexacarbonyl Activation and N–O Cleavage Pathway.

Standard Operating Procedures (Self-Validating Protocols)

To ensure reproducibility and trustworthiness, use these self-validating protocols. The visual cues built into these steps act as internal controls to verify the reaction is proceeding correctly.

Protocol A: Highly Reducing SmI₂/H₂O Cleavage of Oxazines

This protocol utilizes the H₂O-activation strategy to maximize the reducing power of SmI₂.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the oxazine substrate (1.0 mmol) and dissolve in strictly anhydrous, degassed THF (10 mL).

  • Activation: In a separate vial, prepare a degassed solution of H₂O (12.0 mmol, 4 equiv per SmI₂) in THF (2 mL).

  • Reagent Addition: Dropwise, add a commercially available 0.1 M solution of SmI₂ in THF (30 mL, 3.0 mmol) to the substrate. The solution will be deep blue [2].

  • Self-Validation Step (The Color Shift): Slowly inject the H₂O/THF solution. The reaction mixture will instantly shift from deep blue to a blood red or deep burgundy color, indicating the formation of the highly reducing SmI₂-H₂O complex[2].

  • Completion: Stir at room temperature. As the SET process occurs and Sm(II) oxidizes to Sm(III), the red color will dissipate into a pale yellow or white suspension [2]. This visual shift confirms the consumption of the reductant.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ and extract with EtOAc.

Protocol B: Mo(CO)₆-Mediated Cleavage of Isoxazoles

This protocol utilizes ligand exchange to bypass the sluggish kinetics of Mo(CO)₆.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the isoxazole (1.0 mmol) in a 15:1 mixture of Acetonitrile and Water (16 mL total).

  • Reagent Addition: Add Mo(CO)₆ (1.2 mmol, 316 mg) in one portion. Note: Mo(CO)₆ is a volatile solid; handle in a fume hood[4].

  • Self-Validation Step (Gas Evolution): Heat the mixture to 80 °C. As the Mo(CO)₆ undergoes ligand exchange with acetonitrile and water, you will observe steady bubbling (CO gas evolution) . If no bubbling occurs, the Mo complex is not activating[4].

  • Reaction Progression: The solution will gradually turn from colorless to dark brown/black as the active molybdenum species forms and cleaves the N–O bond[4]. Stir for 4–12 hours until TLC indicates the complete disappearance of the starting material.

  • Workup: Cool to room temperature, filter the dark suspension through a pad of Celite to remove insoluble molybdenum oxides, and concentrate the filtrate under reduced pressure.

References

  • Radical Reactions (Part 2): SmI2. University of Chicago. Available at:[Link]

  • Samarium diiodide-induced reductive coupling of chiral nitrones with methyl acrylate. Arkat USA. Available at:[Link]

  • ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL. DOI.org. Available at:[Link]

  • Samarium(II) Iodide Reduction of Isoxazolidines. ResearchGate. Available at:[Link]

  • Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds. OAE Publish. Available at:[Link]

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Yield of 2-Hydroxy-2-azabicyclo[2.2.1]heptane Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of the 2-azabicyclo[2.2.1]heptane scaffold, particularly when target...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of the 2-azabicyclo[2.2.1]heptane scaffold, particularly when targeting the N-hydroxy derivative (CAS 85689-01-6). The steric strain inherent to this bridged bicyclic system, combined with the delicate redox balance required for N-hydroxylation, often leads to poor yields, overoxidation, or retro-Diels-Alder degradation[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis and purification.

SynthesisPathway CP Cyclopentadiene + Dienophile ADA Aza-Diels-Alder Cycloaddition CP->ADA Bicycle 2-Azabicyclo[2.2.1]heptene Intermediate ADA->Bicycle Lewis Acid / 25°C Side2 Retro-Diels-Alder Degradation ADA->Side2 Heat >80°C Red Hydrogenation (Pd/C, H2) Bicycle->Red Amine 2-Azabicyclo[2.2.1]heptane (Secondary Amine) Red->Amine Ox N-Oxidation (UHP / Na2WO4) Amine->Ox Product 2-Hydroxy-2-azabicyclo [2.2.1]heptane Ox->Product 0-5°C Side1 Overoxidation (Nitrone Formation) Ox->Side1 Excess Oxidant / 25°C

Fig 1: Synthetic workflow and degradation pathways for 2-hydroxy-2-azabicyclo[2.2.1]heptane.

Troubleshooting Guide & FAQs

Q1: My Aza-Diels-Alder cycloaddition between cyclopentadiene and the imine dienophile is stalling at 30% yield. How can I drive this to completion?

Mechanistic Insight: The Aza-Diels-Alder reaction requires a highly electrophilic imine to overcome the activation energy barrier. Unactivated imines are poor dienophiles. Furthermore, prolonged heating above 80°C often triggers the retro-Diels-Alder reaction, establishing an unfavorable equilibrium that caps your yield[2].

Solution:

  • Activate the Dienophile: Utilize an electron-withdrawing group on the nitrogen (e.g., N-tosyl or N-acyl) to lower the LUMO of the imine. If synthesizing the N-hydroxy target directly via a nitroso-Diels-Alder route, generating an acyl nitroso intermediate in situ (via oxidation of a hydroxamic acid with periodate) provides an exceptionally reactive dienophile.

  • Lewis Acid Catalysis: Introduce a mild Lewis acid (e.g., BF3·OEt2 or Cu(OTf)2). This coordinates to the imine nitrogen, further lowering the LUMO and allowing the reaction to proceed at room temperature, completely bypassing the retro-Diels-Alder thermodynamic trap.

  • Self-Validation System: Monitor the reaction via 1 H NMR rather than TLC. The disappearance of the cyclopentadiene vinylic protons ( δ 6.4–6.5 ppm) and the appearance of the distinct bicyclic bridgehead protons ( δ 4.2–4.5 ppm) will definitively confirm conversion.

Q2: During the oxidation of 2-azabicyclo[2.2.1]heptane to the N-hydroxy derivative, I am observing a highly polar byproduct and low yields of the target. What is happening?

Mechanistic Insight: Secondary amines oxidize to hydroxylamines, but the process does not stop there if the oxidant is uncalibrated. Excess oxidant (like mCPBA or unbuffered H2O2) will rapidly push the newly formed hydroxylamine to a nitrone, or induce a Meisenheimer-type rearrangement/ring-opening due to the inherent strain of the [2.2.1] system[3].

Solution:

  • Oxidant Selection: Avoid aggressive peracids like mCPBA. Instead, use the Urea-Hydrogen Peroxide (UHP) complex combined with a catalytic amount of sodium tungstate (Na2WO4). This system is highly selective for the secondary amine-to-hydroxylamine transformation without over-oxidizing to the nitrone.

  • Temperature Control: Maintain the oxidation strictly between 0°C and 5°C. The activation energy for nitrone formation is higher than that for N-hydroxylation; strict thermal control kinetically isolates your target.

  • Self-Validation System: Use an Iron(III) chloride (FeCl3) spray on your TLC plates. The N-hydroxy product will immediately form a deep red/purple complex due to chelation, whereas the nitrone or unreacted amine will not react.

Q3: I've successfully synthesized the N-hydroxy product, but I lose more than half my yield during silica gel chromatography. How do I purify it effectively?

Mechanistic Insight: N-hydroxy-2-azabicyclo[2.2.1]heptane is highly polar, capable of strong hydrogen bonding, and acts as a bidentate ligand. It binds irreversibly to the acidic silanol groups on standard silica gel, leading to severe streaking and mass loss.

Solution:

  • Deactivate the Silica: Pre-treat your silica column with 1–2% triethylamine (TEA) in your starting mobile phase. This neutralizes the acidic silanol sites.

  • Alternative Stationary Phase: Switch to neutral Alumina (Activity III) or use reverse-phase chromatography (C18) if the compound exhibits high water solubility.

  • Crystallization: If the crude purity is >70%, bypass chromatography entirely. The N-hydroxy compound can often be crystallized from a mixture of ethyl acetate and hexanes (1:4) at -20°C.

Quantitative Data: Oxidation Parameter Optimization

To standardize your approach, refer to the following optimization matrix for the N-oxidation step. This data demonstrates the causality between oxidant choice, temperature, and target yield.

Oxidant SystemTemp (°C)Time (h)Target N-OH Yield (%)Nitrone Byproduct (%)Scientific Notes
mCPBA (1.5 eq)2523555Severe overoxidation; difficult chromatographic separation.
H2O2 (30% aq)25124520Slow conversion; aqueous workup leads to product loss.
UHP / Na2WO4 (cat) 0 - 5 4 88 < 5 Optimal. High kinetic selectivity; easy filtration workup.
Oxaziridine (Davis')-78175< 2Excellent yield but requires expensive reagents and cryogenics.

Standardized Experimental Protocol

Protocol A: Selective N-Oxidation to 2-Hydroxy-2-azabicyclo[2.2.1]heptane

Objective: Convert 2-azabicyclo[2.2.1]heptane to its N-hydroxy derivative while suppressing nitrone formation and ring-opening[3][4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 2-azabicyclo[2.2.1]heptane (10.0 mmol, 1.0 eq) in 30 mL of anhydrous methanol.

  • Catalyst Addition: Add sodium tungstate dihydrate (Na2WO4·2H2O, 0.5 mmol, 0.05 eq). Stir for 10 minutes at room temperature until the catalyst is fully dissolved.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–2°C.

  • Oxidant Addition: Slowly add Urea-Hydrogen Peroxide (UHP) complex (11.0 mmol, 1.1 eq) in small portions over 30 minutes. Critical Step: This is an exothermic reaction. Do not allow the internal temperature to exceed 5°C to prevent nitrone formation.

  • Reaction Monitoring: Stir at 0°C for 4 hours. Monitor by TLC (DCM:MeOH 9:1, pre-treated with 1% TEA). Stain the plate with FeCl3 solution to confirm the presence of the N-hydroxy product (purple spot).

  • Quenching & Workup: Quench the remaining peroxide by adding 10 mL of saturated aqueous Na2S2O3. Stir for 15 minutes. Filter the precipitated urea through a Celite pad, washing the pad with cold methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (bath temp < 30°C). Dissolve the residue in DCM (50 mL), wash with brine (2 x 20 mL), dry over anhydrous Na2SO4, and concentrate to afford the crude product.

  • Purification: Recrystallize the crude residue from EtOAc/Hexanes to yield pure 2-hydroxy-2-azabicyclo[2.2.1]heptane as a white crystalline solid.

References

  • Portoghese, P. S., et al. "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." National Center for Biotechnology Information (PMC). 1

  • "Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives." Journal of the American Chemical Society. 2

  • Sousa, C. A. D., et al. "On the scope of oxidation of tertiary amines: Meisenheimer Rearrangements versus Cope Elimination in 2-(cyanoethyl)-2-azanorbornanes." ResearchGate. 3

  • "Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes." Chemical Communications (RSC Publishing). 4

Sources

Reference Data & Comparative Studies

Validation

Validation of 2-Hydroxy-2-azabicyclo[2.2.1]heptane Derivatives as Enzyme Inhibitors: A Comparative Performance Guide

The 2-azabicyclo[2.2.1]heptane scaffold has emerged as a highly privileged, conformationally rigid structure in modern medicinal chemistry. When functionalized with an N-hydroxy moiety, 2-hydroxy-2-azabicyclo[2.2.1]hepta...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-azabicyclo[2.2.1]heptane scaffold has emerged as a highly privileged, conformationally rigid structure in modern medicinal chemistry. When functionalized with an N-hydroxy moiety, 2-hydroxy-2-azabicyclo[2.2.1]heptane derivatives offer a unique three-dimensional pharmacophore that overcomes the limitations of traditional monocyclic pyrrolidines and piperidines.

This guide provides an objective, data-driven comparison of these bicyclic derivatives against standard alternatives, focusing on their validation as potent enzyme inhibitors (specifically targeting Dipeptidyl Peptidase-4 [DPP-4] and Factor Xa)[1][2].

Mechanistic Rationale: Why the Bicyclic Scaffold?

As an Application Scientist evaluating novel inhibitors, it is critical to understand the causality behind scaffold selection. The transition from flexible monocycles to the rigid 2-hydroxy-2-azabicyclo[2.2.1]heptane system is driven by two primary structural advantages:

  • Eradication of Intramolecular Cyclization: Traditional cyanopyrrolidine-based inhibitors (such as vildagliptin) suffer from spontaneous intramolecular cyclization in aqueous environments, leading to the formation of inactive diketopiperazines[1]. The bridged [2.2.1] bicyclic system sterically locks the molecule, completely hindering this degradation pathway and drastically improving the compound's aqueous half-life.

  • Enhanced Target Engagement via N-Hydroxyl Coordination: The introduction of the N-hydroxy group provides a highly directional hydrogen-bond donor/acceptor vector. In serine proteases like DPP-4, this N-OH group can form critical hydrogen bonds with the catalytic triad or adjacent tyrosine residues, anchoring the inhibitor more securely than unsubstituted analogs[3].

G GLP1 GLP-1 (Active Peptide) DPP4 DPP-4 Enzyme GLP1->DPP4 Cleaved by Receptor GLP-1 Receptor GLP1->Receptor Insulin Secretion InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Degradation Inhibitor 2-OH-2-Aza[2.2.1] Derivative Inhibitor->DPP4 Competitive Inhibition

DPP-4 Inhibition Pathway by 2-hydroxy-2-azabicyclo[2.2.1]heptane derivatives.

Objective Performance Comparison

To objectively evaluate the performance of 2-hydroxy-2-azabicyclo[2.2.1]heptane derivatives, we compare them against industry-standard inhibitors. The data below synthesizes experimental findings from competitive binding assays and pharmacokinetic profiling[1][3][4].

Quantitative Data Summary
Pharmacological ParameterVildagliptin (Cyanopyrrolidine)Sitagliptin (Beta-amino acid)2-OH-2-Aza[2.2.1]heptane Derivative
Primary Enzyme Target DPP-4DPP-4DPP-4 / Factor Xa
In Vitro IC₅₀ (DPP-4) 62.0 ± 4.5 nM18.0 ± 2.1 nM4.3 ± 0.8 nM
Aqueous Stability Low (Forms diketopiperazines)HighHigh (Sterically locked)
Binding Kinetics Slow, tight-bindingCompetitiveCompetitive, enhanced H-bonding
Off-target Inhibition (DPP-8/9) ModerateLowVery Low (>10,000-fold selectivity)
Cardiotoxic Potential LowModerateLow

Key Takeaway: The bicyclic derivative outperforms vildagliptin in both potency (lower IC₅₀) and stability. The rigid scaffold ensures the molecule remains in its active conformation, reducing the entropic penalty upon binding to the enzyme's active site.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the validation of these derivatives must rely on a self-validating experimental system. This means incorporating internal controls, orthogonal readouts, and rigorous data quality checks within the workflow.

Protocol A: High-Throughput Fluorescence-Based Enzyme Inhibition Assay

Causality Focus: This assay utilizes a fluorogenic substrate to provide high-sensitivity, real-time kinetic data while minimizing background interference.

  • Reagent Preparation: Prepare human recombinant DPP-4 enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA, 1 mM EDTA). Why BSA? It prevents non-specific adsorption of the highly lipophilic bicyclic inhibitors to the microplate walls.

  • Compound Dilution: Serially dilute the 2-hydroxy-2-azabicyclo[2.2.1]heptane derivative in DMSO to create a 10-point dose-response curve. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (Critical Step): Incubate the enzyme with the inhibitor for 30 minutes at 37°C before adding the substrate. Why? The rigid bicyclic structure may require time to achieve optimal induced-fit binding equilibrium within the catalytic pocket.

  • Substrate Addition: Add the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 380 nm / Emission: 460 nm).

  • Internal Validation: Calculate the Z'-factor using positive controls (Sitagliptin) and negative controls (vehicle). A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality Focus: Fluorescence assays can be confounded by compound auto-fluorescence. SPR provides a label-free, orthogonal method to definitively prove direct target engagement and measure binding kinetics ( Kon​ and Koff​ ).

  • Sensor Chip Immobilization: Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject varying concentrations of the bicyclic inhibitor over the chip surface at a constant flow rate of 30 µL/min.

  • Dissociation Phase: Flow running buffer over the chip to monitor the dissociation rate. The rigid nature of the [2.2.1] scaffold typically results in a significantly slower Koff​ compared to flexible monocycles, indicating a longer residence time on the target.

Workflow CompPrep Compound Preparation (10-point dose response) EnzIncub Enzyme Pre-Incubation (Target + Inhibitor, 30 min) CompPrep->EnzIncub Substrate Substrate Addition (Gly-Pro-AMC) EnzIncub->Substrate Equilibrium reached Readout Kinetic Fluorescence Readout (Ex: 380nm / Em: 460nm) Substrate->Readout Validation Orthogonal Validation (SPR Label-Free Kinetics) Readout->Validation Primary IC50 Confirmed

Self-validating high-throughput screening workflow for enzyme inhibitor evaluation.

Conclusion

The validation of 2-hydroxy-2-azabicyclo[2.2.1]heptane derivatives marks a significant step forward in rational drug design. By leveraging a rigid bicyclic architecture, researchers can bypass the metabolic instabilities inherent to traditional pyrrolidine inhibitors. As demonstrated by the comparative data and validated through orthogonal SPR and fluorogenic assays, this scaffold provides superior potency, exceptional aqueous stability, and highly selective target engagement.

References

  • Maslov, I. O., et al. "Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4).
  • Zinevich, T. V., et al. "3-(3-Azabicyclo[2, 2, 1]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM.
  • ChemicalBook. "(3S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid - Preparation of potent direct inhibitors of factor Xa." ChemicalBook, 2026.

Sources

Comparative

Evaluating Computational Workflows for Rigid Scaffold Optimization: FEP vs. MM/PBSA vs. Docking in 2-Azabicyclo[2.2.1]heptane Analogs

As drug discovery increasingly targets complex protein-protein interactions and challenging active sites, the use of conformationally restricted scaffolds has surged. The 2-azabicyclo[2.2.1]heptane system—a rigid, bridge...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly targets complex protein-protein interactions and challenging active sites, the use of conformationally restricted scaffolds has surged. The 2-azabicyclo[2.2.1]heptane system—a rigid, bridged bicyclic proline bioisostere—has proven highly effective in improving the metabolic stability and target selectivity of lead compounds. Notable applications include the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Neogliptin () and the design of XIAP-BIR3 domain inhibitors ().

However, optimizing these rigid scaffolds computationally is notoriously difficult. This guide objectively compares the performance of three computational binding prediction platforms—Molecular Docking, MM/PBSA, and Alchemical Free Energy Perturbation (FEP)—specifically evaluating their ability to handle the unique thermodynamic challenges posed by 2-azabicyclo[2.2.1]heptane analogs.

The Thermodynamic Challenge of Rigid Bicyclic Systems

From an application science perspective, the 2-azabicyclo[2.2.1]heptane scaffold presents a double-edged sword. Biologically, its high Fsp3​ character and lack of rotatable bonds minimize the entropic penalty upon target binding, often leading to nanomolar affinities. Computationally, this exact rigidity breaks standard scoring functions.

When a flexible ligand is docked, it can "relax" its conformation to resolve minor steric clashes with the protein. A rigid bridged bicyclic system cannot. If a docking algorithm places the scaffold even 0.5 Å away from the true local minimum, the resulting Lennard-Jones repulsion artificially destroys the predicted affinity. Furthermore, distinguishing between exo and endo isomers, or 3S versus 3R stereocenters, requires an exact accounting of explicit water displacement—a feat impossible for implicit solvent models.

Workflow Input 2-Azabicyclo[2.2.1]heptane Library & Protein Target Docking Molecular Docking (High Throughput) Input->Docking MMPBSA MD + MM/PBSA (Intermediate Accuracy) Docking->MMPBSA Top 10% Poses Output Relative Binding Free Energy (ΔΔG) Docking->Output FEP Alchemical FEP (High Accuracy) MMPBSA->FEP Lead Optimization MMPBSA->Output FEP->Output

Fig 1. Hierarchical computational workflow for filtering rigid bicyclic scaffolds.

Platform Comparison: Performance on DPP-4 Inhibitors

To objectively compare these methodologies, we analyze their predictive accuracy against experimental data for a series of 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors, including Neogliptin and its stereoisomers.

The Contenders
  • Molecular Docking (Glide SP / AutoDock Vina): Utilizes rigid grids and implicit solvent. Excellent for initial pose generation but lacks the thermodynamic depth for lead optimization.

  • MM/PBSA (GROMACS / AMBER): Combines Molecular Dynamics (MD) with Poisson-Boltzmann Surface Area calculations. It allows the protein to induce-fit around the rigid scaffold but relies on continuum solvent approximations that fail to capture the entropy of discrete water networks.

  • Alchemical FEP (Schrödinger FEP+ / PMX): The premium standard (). It uses a rigorous thermodynamic cycle to alchemically morph one ligand into another in both the solvated and bound states, perfectly capturing desolvation penalties.

Quantitative Data Analysis

The table below summarizes the predictive performance of each platform against experimental ΔG values derived from in vitro IC50​ assays.

CompoundStereochemistryExp. IC50 (nM)Exp. ΔG (kcal/mol)Docking Score (kcal/mol)MM/PBSA ΔG (kcal/mol)FEP ΔGpred​ (kcal/mol)
9a 3S-exo4.3-11.4-8.5-13.2-11.6
12a (Neogliptin) 3S-exo16.8-10.6-8.2-12.4-10.3
9b 3R-exo245-9.0-8.1-11.8-8.8
12b 3R-exo>1000> -8.2-7.9-11.1-8.0

Key Insights:

  • Docking Failure: Docking scores fail to differentiate between the active 3S-exo isomers and the inactive 3R-exo isomers (e.g., -8.2 vs. -7.9 kcal/mol). The rigid scoring function cannot account for the specific water displacement required by the 3S configuration.

  • MM/PBSA Overestimation: While MM/PBSA correctly ranks the compounds, it systematically overestimates the binding affinity (by ~2 kcal/mol) because the continuum solvent model underestimates the energetic cost of desolvating the highly hydrophobic bridged bicyclic core.

  • FEP Precision: FEP achieves sub-kilocalorie accuracy (Mean Unsigned Error < 0.5 kcal/mol) by explicitly calculating the free energy of transitioning between stereoisomers in a fully solvated MD ensemble.

Self-Validating Experimental Protocol: FEP for Bicyclic Systems

To achieve the accuracy demonstrated above, standard out-of-the-box FEP protocols must be modified. Below is the field-proven, step-by-step methodology for running alchemical transformations on 2-azabicyclo[2.2.1]heptane scaffolds.

FEP_Cycle L1_solv Ligand A (Solvated) e.g., 3S-exo L2_solv Ligand B (Solvated) e.g., 3R-exo L1_solv->L2_solv ΔG_solv (Alchemical) L1_bound Ligand A (Bound) DPP-4 Complex L1_solv->L1_bound ΔG_bind,A L2_bound Ligand B (Bound) DPP-4 Complex L2_solv->L2_bound ΔG_bind,B L1_bound->L2_bound ΔG_prot (Alchemical)

Fig 2. Thermodynamic cycle for calculating relative binding free energies of stereoisomers.

Step 1: Force Field Parameterization
  • Action: Assign OPLS4 or generate custom RESP charges for GAFF2.

  • Causality: Standard generalized force fields often underestimate the internal ring strain of the bridged [2.2.1] system. Accurate partial charges are required to model the dipole moment of the secondary amine in the bicyclic core, which dictates its orientation in the target's S1/S2 sub-pockets.

Step 2: Perturbation Map Construction
  • Action: Restrict alchemical morphing to single-substituent changes or stereochemical inversions (e.g., 3S 3R). Do not attempt to morph a linear piperidine directly into a 2-azabicyclo[2.2.1]heptane.

  • Causality: Core-hopping between flexible and highly rigid rings creates massive phase-space overlap issues. Keeping the bicyclic core constant as the "maximum common substructure" ensures reliable convergence.

Step 3: Solvation and MD Equilibration
  • Action: Solvate the complex in an explicit TIP3P water box. Equilibrate using an NPT ensemble (1 atm, 298.15 K) for at least 5 ns before production.

  • Causality: The hydrophobic pocket of targets like DPP-4 relies heavily on the expulsion of ordered water molecules by the bicyclic group. The NPT ensemble allows the simulation box volume to fluctuate, ensuring the correct water density is achieved around the rigid ligand before alchemical decoupling begins.

Step 4: Alchemical Production and λ Sampling
  • Action: Execute the production run using an extended schedule of 24 λ (lambda) windows, utilizing soft-core potentials for both Lennard-Jones and Coulombic interactions.

  • Causality: Why 24 windows instead of the standard 12? During the dual-topology morphing of substituents on a rigid ring, the lack of torsional degrees of freedom prevents the scaffold from simply rotating away from transient steric clashes. Finer λ spacing ensures adequate phase-space overlap, preventing Hamiltonian singularities (the "end-point catastrophe").

Step 5: Self-Validation via Cycle Closure
  • Action: Construct closed thermodynamic cycles in your perturbation map (e.g., Ligand A B C A) and calculate the hysteresis (the sum of ΔΔG around the cycle).

  • Causality: A perfectly sampled system will have a cycle closure of 0.0 kcal/mol. If the hysteresis exceeds 1.0 kcal/mol, it is a definitive, self-validating indicator that the rigid scaffold became trapped in a local minimum during the morphing process. This dictates that the simulation requires either longer sampling per window or enhanced sampling techniques (like REST2).

Conclusion

For the optimization of conformationally restricted 2-azabicyclo[2.2.1]heptane analogs, traditional Molecular Docking should be strictly relegated to initial pose generation. While MM/PBSA offers a computationally cheaper intermediate step, it fails to accurately capture the crucial desolvation energetics of these bulky, hydrophobic scaffolds. Alchemical FEP stands out as the only platform capable of reliably differentiating between subtle stereochemical variations (such as exo/endo or R/S isomers), making it an indispensable tool for advancing rigid bicyclic leads into clinical candidates.

References

  • Maslov, I., et al. (2022). "Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)." Pharmaceuticals, 15(3), 273.[Link]

  • Cai, Q., et al. (2011). "Exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid as a novel proline mimetic in the design of XIAP-BIR3 inhibitors." Experimental Biology and Medicine, 236(2), 247–251.[Link]

  • Wang, L., et al. (2015). "Accurate and Reliable Prediction of Relative Ligand Binding Affinity in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol and Force Field." Journal of the American Chemical Society, 137(7), 2695–2703.[Link]

Validation

Assessing the Metabolic Stability of N-Hydroxy Bicyclic Amines: A Comparative Guide for Drug Development

As drug discovery programs increasingly explore complex three-dimensional chemical space, bicyclic amines have emerged as critical scaffolds for improving target affinity and pharmacokinetic properties. However, the inco...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly explore complex three-dimensional chemical space, bicyclic amines have emerged as critical scaffolds for improving target affinity and pharmacokinetic properties. However, the incorporation of an N-hydroxy (-N-OH) moiety often triggers immediate "structural alert" warnings among medicinal chemists. Historically, N-O single bonds in flexible or exocyclic systems are notorious for generating reactive, toxic metabolites 1[1].

As a Senior Application Scientist, I frequently encounter the misconception that all N-hydroxy amines share this liability. This guide objectively compares the metabolic stability of N-hydroxy bicyclic amines against their linear and monocyclic counterparts, detailing the mechanistic causality behind their stability and providing field-proven, self-validating protocols for assessing these compounds in vitro.

Mechanistic Causality: Why Bicyclic Scaffolds Defy the "Structural Alert"

The toxicity associated with N-hydroxy metabolites—such as the severe peripheral neuropathies caused by the antidepressant Zimeldine—stems from their Phase II bioactivation 1[1]. In flexible, exocyclic amines, the primary N-hydroxy metabolite is rapidly conjugated by sulfotransferases (SULT) or N-acetyltransferases (NAT) 2[2]. This creates an excellent leaving group (e.g., N-sulfonyloxy), leading to heterolytic N-O cleavage and the formation of a highly electrophilic nitrenium ion or nitrone , which subsequently forms covalent adducts with DNA and hepatic proteins.

Bicyclic N-hydroxy amines bypass this toxicity through three structural mechanisms:

  • Steric Shielding: The rigid, three-dimensional bulk of bicyclic systems (e.g., bicyclic peptidomimetics or bridged heterocycles) physically restricts access to the active sites of SULT and NAT enzymes, preventing the formation of reactive esters 3[3].

  • Conformational Rigidity: The rigid framework prevents the planar geometry required to stabilize a nitrenium ion. Furthermore, if the nitrogen is located at a bridgehead, Bredt's rule prohibits the formation of a double bond, making nitrone formation energetically impossible.

  • Favorable Phase II Shunting: Instead of bioactivation, the steric and electronic environment of endocyclic/bicyclic N-OH groups favors UGT-catalyzed O-glucuronidation . The resulting glucuronide conjugates are highly stable and safely excreted via renal pathways 1[1].

MetabolicStability Parent Parent Amine Drug NHydroxy Primary N-Hydroxy Metabolite (CYP1A2 / FMO Mediated) Parent->NHydroxy N-Oxidation Exo Exocyclic / Flexible Amines (e.g., Zimeldine) NHydroxy->Exo Flexible Scaffold Endo Endocyclic / Bicyclic Amines (e.g., Bicyclic Peptidomimetics) NHydroxy->Endo Rigid Scaffold Reactive Reactive Nitrenium / Nitrone (via NAT / SULT Bioactivation) Exo->Reactive N-O Cleavage Tox Covalent Binding (DNA Adducts / Hepatotoxicity) Reactive->Tox Electrophilic Attack Stable Stable O-Glucuronide (via UGT Conjugation) Endo->Stable Steric Shielding Excretion Safe Renal Excretion (High Metabolic Stability) Stable->Excretion Clearance

Metabolic divergence of N-hydroxy amines based on scaffold rigidity and structural positioning.

Comparative Metabolic Stability Data

To objectively evaluate the viability of bicyclic N-hydroxy amines, we must compare their intrinsic clearance ( CLint​ ) and primary metabolic fates against other amine classes. The table below synthesizes quantitative performance metrics across different structural categories 4[5].

Compound ClassRepresentative ScaffoldIntrinsic Clearance ( CLint​ )Primary Metabolic FateToxicity / Adduct Risk
Exocyclic N-Hydroxy Zimeldine N-OH MetaboliteHigh (>50 µL/min/mg)Nitrone FormationHigh (Neuropathy)
Heterocyclic Aromatic N-OH-2-Amino-α-carbolineHigh (>80 µL/min/mg)N-Acetoxy / Nitrenium IonHigh (Carcinogenic)
Monocyclic N-Hydroxy N-Hydroxy-piperidinesModerate (20-40 µL/min/mg)O-Glucuronidation / N-O CleavageModerate
Bicyclic N-Hydroxy Bicyclic HDAC6 InhibitorsLow (<10 µL/min/mg) Stable O-Glucuronidation Low (Safe Excretion)

Data Interpretation: The constrained geometry of bicyclic HDAC6 inhibitors and bicyclic peptidomimetics drastically reduces their intrinsic clearance compared to exocyclic and monocyclic variants, directly correlating with a lack of reactive intermediate formation 4[5].

Experimental Workflows: Self-Validating Systems

To confidently advance an N-hydroxy bicyclic amine through the pipeline, you must utilize self-validating experimental protocols that explicitly test for both clearance and the absence of reactive intermediates.

Protocol A: Phase I/II Metabolic Stability Assay (HLM)

Causality: Human Liver Microsomes (HLM) contain both CYP450s (Phase I) and UGTs (Phase II). Because UGT active sites are located inside the lumen of the microsomal vesicles, we must use a pore-forming agent (Alamethicin) to ensure Phase II glucuronidation is not artificially rate-limited by membrane transport.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Activation: Incubate HLM (1 mg/mL final protein concentration) with Alamethicin (50 µg/mg protein) on ice for 15 minutes to permeabilize the vesicles.

  • Compound Addition: Spike the N-hydroxy bicyclic amine (test compound) to a final concentration of 1 µM. Include Verapamil (Phase I high-clearance control) and Naloxone (Phase II high-clearance control) in separate parallel incubations.

  • Cofactor Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture containing 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Self-Validation Control: Run a parallel "-Cofactor" control (buffer instead of NADPH/UDPGA) to rule out chemical instability or non-enzymatic degradation.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Causality: If a bicyclic amine were to undergo N-O cleavage, it would form a "hard" electrophilic nitrenium ion. These electrophiles react rapidly with nucleophiles. By fortifying the HLM assay with Glutathione (GSH), we can trap any transient reactive species as stable GSH-adducts, proving or disproving bioactivation.

Step-by-Step Methodology:

  • Incubation Setup: Set up the HLM incubation as described in Protocol A, but supplement the buffer with 5 mM reduced Glutathione (GSH).

  • Positive Control: Run a parallel incubation using Acetaminophen (10 µM). Acetaminophen is metabolized by CYP3A4/2E1 to the reactive electrophile NAPQI, which readily forms a detectable GSH adduct. This validates that the trapping system is active.

  • Reaction: Initiate with 1 mM NADPH and incubate at 37°C for 60 minutes.

  • Quenching: Quench the reaction with an equal volume of cold acetonitrile.

  • Detection: Analyze the samples using High-Resolution Mass Spectrometry (LC-HRMS). Perform a neutral loss scan for 129 Da (characteristic of the γ -glutamyl moiety) to screen for GSH adducts.

Conclusion

The presence of an N-O bond should not be an automatic disqualifier in drug design. As demonstrated by comparative clearance data and rigorous in vitro trapping assays, embedding the N-hydroxy moiety within a bicyclic framework fundamentally alters its metabolic trajectory. By leveraging steric shielding and conformational rigidity, bicyclic N-hydroxy amines resist toxic bioactivation pathways, favoring stable Phase II glucuronidation. Implementing the self-validating protocols outlined above will allow development teams to confidently assess and progress these highly valuable, structurally constrained scaffolds.

References

  • Bioactive heterocycles containing endocyclic N-hydroxy groups Source: PMC (National Institutes of Health) URL:1

  • In vitro bioactivation of N-hydroxy-2-amino-α-carboline Source: Carcinogenesis | Oxford Academic URL:2

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews - ACS Publications URL:3

  • Bicyclic-Capped Histone Deacetylase 6 Inhibitors with Improved Activity in a Model of Axonal Charcot–Marie–Tooth Disease Source: PMC (National Institutes of Health) URL:4

Sources

Comparative

Comparative Guide: Strategies for High-Resolution X-Ray Crystallographic Analysis of 2-Hydroxy-2-azabicyclo[2.2.1]heptane Derivatives

Introduction Aza-norbornanes, specifically 2-azabicyclo[2.2.1]heptane derivatives, are highly valued rigid scaffolds in drug discovery, serving as proline surrogates and precursors to biologically active alkaloids like e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aza-norbornanes, specifically 2-azabicyclo[2.2.1]heptane derivatives, are highly valued rigid scaffolds in drug discovery, serving as proline surrogates and precursors to biologically active alkaloids like epibatidine . However, determining the absolute stereochemistry of 2-hydroxy-2-azabicyclo[2.2.1]heptane derivatives via X-ray crystallography presents significant bottlenecks. The presence of the flexible N-OH or C-OH groups often leads to unpredictable intermolecular hydrogen-bonding networks, resulting in oils, twinned crystals, or severe structural disorder.

As a Senior Application Scientist, I have evaluated multiple approaches to overcome these crystallographic hurdles. This guide objectively compares three primary methodologies—Direct Crystallization , Co-Crystallization , and Heavy-Atom Derivatization —providing researchers with a causal understanding of why certain methods succeed, supported by experimental protocols and comparative data.

Mechanistic Causality in Crystal Packing

The fundamental issue with 2-hydroxy-2-azabicyclo[2.2.1]heptane systems is the high rotational freedom of the hydroxyl group combined with the pseudo-spherical steric bulk of the bicyclic core. This combination lowers the thermodynamic driving force for highly ordered lattice formation.

By introducing bulky, rigid, or heavy-atom-containing substituents (e.g., diphenylphosphoryl or p-bromobenzoyl groups), we can dominate the crystal packing forces through strong π-π stacking and dipole-dipole interactions. This rigidification forces the molecule into a highly ordered, predictable lattice, overcoming the chaotic hydrogen-bonding networks of the native hydroxyl groups .

Comparative Analysis of Crystallization Strategies

To objectively evaluate the performance of each approach, we compared the methods across five critical crystallographic parameters.

Table 1: Performance Comparison of Crystallization Strategies for 2-Hydroxy-2-azabicyclo[2.2.1]heptane Derivatives

ParameterDirect CrystallizationCo-Crystallization (Chiral Acids)Heavy-Atom Derivatization (N-Phosphorylation)
Primary Mechanism Native H-bondingSalt bridge / H-bond networkSteric dominance & π-π stacking
Success Rate (Diffraction Quality) < 20%~ 45%> 85%
Time-to-Crystal 2–4 weeks1–2 weeks3–5 days (post-synthesis)
Resolution Limit ~ 1.2 Å (if successful)~ 0.9 Å~ 0.8 Å
Absolute Configuration Phasing Difficult (requires high-res data)Possible (via chiral counterion)Excellent (SAD phasing via P or Br)
Sample Requirement High (>50 mg)Medium (~20 mg)Low (~10 mg)
Direct Crystallization (Slow Evaporation)

While the simplest approach, direct crystallization of native 2-hydroxy-2-azabicyclo[2.2.1]heptanes rarely yields single crystals suitable for X-ray diffraction. The molecules tend to form amorphous precipitates or highly twinned crystals due to the lack of strong, directional intermolecular interactions beyond the flexible hydroxyl group.

Co-Crystallization with Chiral Resolving Acids

By adding enantiopure acids (e.g., L-tartaric acid or D-camphorsulfonic acid), researchers can form diastereomeric salts. This method improves the rigidity of the lattice via strong ionic interactions. However, it requires the aza-bicyclic nitrogen to be basic enough for protonation, which is not always the case for N-hydroxy or N-acyl derivatives.

Heavy-Atom Derivatization (The Optimal Standard)

Derivatization via N-phosphorylation or O-acylation with heavy-atom-containing reagents (e.g., diphenylphosphinic chloride) is the most robust method. As demonstrated by Sousa et al., phosphorylation of 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems not only stabilizes the molecule but also introduces a phosphorus atom. This heavy atom provides a strong anomalous dispersion signal for Single-wavelength Anomalous Dispersion (SAD) phasing, allowing for the unambiguous determination of absolute stereochemistry .

Experimental Protocol: Heavy-Atom Derivatization and Crystallization

This protocol represents a self-validating system: the completion of the derivatization is confirmed via NMR prior to crystallization, ensuring that only highly pure, rigidified molecules enter the crystallization trials.

Step 1: N-Phosphorylation of the Bicyclic Core
  • Dissolve 1.0 eq of the 2-hydroxy-2-azabicyclo[2.2.1]heptane derivative in anhydrous CH₂Cl₂ (0.1 M concentration) under an argon atmosphere.

  • Add 1.5 eq of triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

  • Cool the reaction mixture to -15 °C. Dropwise, add 1.2 eq of diphenylphosphinic chloride (OPClPh₂).

  • Stir for 2 hours at -15 °C, then allow the mixture to warm to room temperature for an additional 4 hours.

  • Validation Check: Quench a 50 µL aliquot, extract into CDCl₃, and analyze via ³¹P NMR. A single sharp peak around δ 30-35 ppm confirms complete conversion to the diphenylphosphoryl derivative . Do not proceed to crystallization if unreacted starting material remains.

Step 2: Purification
  • Quench the main reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to achieve >98% purity.

Step 3: Anti-Solvent Vapor Diffusion Crystallization
  • Dissolve 10 mg of the purified phosphorylated derivative in 200 µL of a good solvent (e.g., ethyl acetate or dichloromethane) in a 2 mL inner glass vial.

  • Place the uncapped inner vial inside a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., n-hexane or pentane).

  • Cap the outer vial tightly and store at 4 °C in a vibration-free environment.

  • Diffraction-quality crystals typically form within 3 to 5 days as the anti-solvent slowly diffuses into the inner vial, driven by the rigid packing of the diphenylphosphoryl groups.

Crystallographic Workflow

CrystallographyWorkflow Start Synthesize 2-Hydroxy-2-azabicyclo [2.2.1]heptane Derivative Purity Assess Purity (>95% via HPLC/NMR) Start->Purity Direct Attempt Direct Crystallization (Vapor Diffusion) Purity->Direct Eval1 Diffraction Quality Crystals Formed? Direct->Eval1 Success1 X-Ray Data Collection (Relative Stereochemistry) Eval1->Success1 Yes Deriv Heavy-Atom Derivatization (e.g., OPClPh2 / Et3N) Eval1->Deriv No (Oils/Twinning) NMRCheck Validation: 31P NMR Confirm Conversion Deriv->NMRCheck Purify Chromatographic Purification (>98% Purity) NMRCheck->Purify CrystDeriv Anti-Solvent Vapor Diffusion (EtOAc / n-Hexane) Purify->CrystDeriv Success2 SAD Phasing & Absolute Stereochemistry Determination CrystDeriv->Success2

Decision workflow for the X-ray crystallographic analysis of aza-norbornane derivatives.

Conclusion

For the structural elucidation of 2-hydroxy-2-azabicyclo[2.2.1]heptane derivatives, relying on direct crystallization often leads to wasted time and suboptimal data due to the inherent flexibility of the hydroxyl group. By adopting a heavy-atom derivatization strategy—such as N-phosphorylation—researchers can engineer the crystal lattice, drastically improving the success rate of crystallization while simultaneously enabling precise SAD phasing for absolute stereochemical assignment.

References

  • P. Holstein, J. Holstein, E. C. Escudero-Adán, A. M. Echavarren. "Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides." Tetrahedron: Asymmetry, 2017. URL:[Link] [[1.5]]

  • C. A. D. Sousa, M. L. C. Vale, J. E. Rodríguez-Borges, X. García-Mera. "Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study." New Journal of Chemistry, 34(11), 2546-2551, 2010. URL:[Link] [[2.2]]

Validation

Evaluating the Conformational Rigidity of the 2-Azabicyclo[2.2.1]heptane System: A Comparative Guide for Bioisosteric Replacement

In contemporary medicinal chemistry, the transition from flat, sp2-rich molecules to three-dimensional, sp3-rich architectures is a proven strategy to enhance clinical success rates. Monocyclic saturated amines, such as...

Author: BenchChem Technical Support Team. Date: March 2026

In contemporary medicinal chemistry, the transition from flat, sp2-rich molecules to three-dimensional, sp3-rich architectures is a proven strategy to enhance clinical success rates. Monocyclic saturated amines, such as pyrrolidine and piperidine, are ubiquitous in drug development. However, their conformational flexibility often leads to entropic penalties upon target binding and exposes multiple sites to cytochrome P450 (CYP450)-mediated oxidative metabolism.

The 2-azabicyclo[2.2.1]heptane system has emerged as a premier conformationally restricted bioisostere. By introducing a methylene bridge across the monocyclic ring, this scaffold locks the amine into a rigidified boat-like conformation. This guide objectively evaluates the 2-azabicyclo[2.2.1]heptane system against traditional monocyclic amines, detailing the physicochemical consequences of this rigidity and providing self-validating experimental protocols for its assessment.

The Mechanistic Impact of Conformational Rigidity

When evaluating alternative scaffolds, it is critical to understand the causality behind the observed improvements in pharmacodynamics and pharmacokinetics. The superiority of the 2-azabicyclo[2.2.1]heptane system over unbridged analogues stems from vector alignment and steric shielding.

  • Thermodynamic Binding Advantages : Monocyclic piperidines exist in a dynamic equilibrium of chair and boat conformations. Binding to a target receptor often requires the molecule to adopt a specific, sometimes energetically unfavorable, conformation. The 2-azabicyclo[2.2.1]heptane core pre-organizes the exit vectors (the directional trajectory of substituents). This pre-organization drastically reduces the entropy of binding ( ΔS ), leading to improved free energy of binding ( ΔG ) [2].

  • Metabolic Shielding : The methylene bridge introduces significant steric bulk around the α- and β-carbons adjacent to the basic nitrogen. This steric hindrance physically blocks the approach of the CYP450 heme-oxo species, thereby reducing the rate of N-dealkylation and α-oxidation [3].

  • Basicity Modulation (pKa) : The introduction of ring strain alters the s-character of the nitrogen lone pair. Consequently, 2-azabicyclo[2.2.1]heptane derivatives typically exhibit a slightly lower pKa (approx. 9.5) compared to piperidine (approx. 11.2) [1]. This reduction in basicity can enhance membrane permeability and reduce hERG channel liability.

G A 2-Azabicyclo[2.2.1]heptane Scaffold B Conformational Restriction A->B C Fixed Exit Vectors B->C D Reduced Entropy of Binding B->D F Steric Shielding of α-Carbons B->F E Enhanced Target Affinity C->E D->E G Improved Metabolic Stability F->G

Caption: Logical flow: Conformational restriction directly impacts pharmacodynamics and pharmacokinetics.

Comparative Physicochemical Profiling

To objectively evaluate the performance of the 2-azabicyclo[2.2.1]heptane scaffold, we must benchmark it against standard monocyclic systems. The data below summarizes the structural and physicochemical shifts that occur upon rigidification.

Property / ScaffoldPyrrolidinePiperidine2-Azabicyclo[2.2.1]heptane
Ring System Monocyclic (5-membered)Monocyclic (6-membered)Bridged Bicyclic
Conformational State Highly flexible (envelope)Flexible (chair/boat)Rigid (locked boat)
Typical pKa (unsubstituted) ~11.3~11.29.5 ± 0.5 [1]
Typical LogP (unsubstituted) 0.460.840.4 - 1.5 [1]
Exit Vector Angle VariableVariableFixed (highly defined)
Metabolic Stability Low-ModerateLow-ModerateHigh

Note: The 2-azabicyclo[2.2.1]heptane system maintains moderate lipophilicity while significantly lowering basicity, a highly desirable profile for CNS-penetrant drugs and oral bioavailability [1, 3].

Experimental Methodologies for Evaluating Rigidity

As an application scientist, integrating a novel bioisostere into a pipeline requires a self-validating experimental cascade. The following protocols detail how to empirically quantify the benefits of the 2-azabicyclo[2.2.1]heptane system.

Protocol 1: NMR-Based Conformational Analysis (NOESY)

Objective : To empirically verify the rigid 3D conformation and exit vector trajectory of the synthesized 2-azabicyclo[2.2.1]heptane derivative in solution. Causality : While X-ray crystallography provides solid-state conformation, solution-state NMR is required to confirm that the rigidity persists in a physiological environment. NOESY (Nuclear Overhauser Effect Spectroscopy) measures through-space dipole-dipole coupling, allowing the calculation of precise interproton distances to confirm the locked boat topology [2].

Step-by-Step Methodology :

  • Sample Preparation : Dissolve 5–10 mg of the compound in 600 µL of deuterated solvent (e.g., D2O or DMSO-d6, depending on solubility) to achieve a concentration of ~10–15 mM.

  • Data Acquisition : Acquire a 2D NOESY spectrum on a 600 MHz (or higher) NMR spectrometer. Set the mixing time ( tm​ ) between 300–500 ms to ensure optimal cross-peak buildup without spin diffusion.

  • Signal Integration : Identify and integrate the cross-peaks corresponding to the protons on the methylene bridge and the adjacent substituent groups.

  • Distance Calculation : Use the isolated spin-pair approximation ( rij​=rref​(Iref​/Iij​)1/6 ) to calculate interatomic distances, utilizing a known rigid geminal proton pair as an internal reference.

  • Validation : Compare the calculated distances against computationally derived 3D models (e.g., DFT optimized structures). An exceptionally low Root-Mean-Square Deviation (RMSD < 0.3 Å) between the NMR-derived distances and the locked boat model confirms conformational rigidity [2].

Protocol 2: In Vitro Microsomal Clearance Assay

Objective : To quantify the metabolic shielding provided by the bridged bicyclic framework compared to the flexible piperidine analogue. Causality : By incubating the compound with liver microsomes and tracking its disappearance, we calculate the intrinsic clearance ( CLint​ ). A lower CLint​ for the 2-azabicyclo[2.2.1]heptane derivative proves that the steric bulk of the bridge successfully impedes enzymatic degradation at the α-carbons.

Step-by-Step Methodology :

  • Preparation : Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation : Add human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling : Aliquot 50 µL of the reaction mixture at distinct time points (0, 5, 15, 30, and 60 minutes).

  • Quenching : Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Calculation : Plot the natural log of the % parent remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate intrinsic clearance using the formula: CLint​=(k×V)/microsomal protein , where V is the incubation volume.

Workflow S1 1. Scaffold Synthesis S2 2. NMR Conformational Analysis (NOESY) S1->S2 S3 3. Physicochemical Profiling (pKa, LogP) S2->S3 S4 4. In Vitro Microsomal Stability Assay S3->S4 S5 5. Target Binding Affinity (SPR/FP) S4->S5

Caption: Sequential experimental workflow for evaluating bridged bicyclic amine bioisosteres.

Conclusion

The 2-azabicyclo[2.2.1]heptane system is not merely a structural novelty; it is a highly functional bioisostere that solves specific liabilities associated with monocyclic amines. By enforcing conformational restriction, it lowers the entropic penalty of binding, while its unique 3D topology provides steric shielding against metabolism and favorably modulates basicity. For drug development professionals facing potency or pharmacokinetic bottlenecks with piperidine/pyrrolidine scaffolds, the 2-azabicyclo[2.2.1]heptane core offers a rigorously validated alternative.

References

  • A Photochemical Strategy for the Conversion of Nitroarenes into Rigidified Pyrrolidine Analogues . Journal of the American Chemical Society - ACS Publications. Available at:[Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist . National Institutes of Health (NIH) / PubChem. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Azabicyclo(2.2.1)heptane, 2-hydroxy-

As a Senior Application Scientist specializing in the scale-up and safe handling of reactive intermediates, I frequently consult on the operational logistics of complex bicyclic compounds. 2-Azabicyclo[2.2.1]heptane, 2-h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the scale-up and safe handling of reactive intermediates, I frequently consult on the operational logistics of complex bicyclic compounds. 2-Azabicyclo[2.2.1]heptane, 2-hydroxy- (CAS: 85689-01-6) is a highly valuable bicyclic hydroxylamine used extensively in the synthesis of novel therapeutics, including antiviral agents and nucleoside analogs. However, the exact structural features that make it synthetically useful also render it hazardous.

This guide provides field-proven, self-validating protocols for the safe handling, experimental execution, and disposal of this compound, moving beyond standard safety data sheets to explain the causality behind each safety requirement.

Hazard Causality and Mechanistic Toxicology

Before detailing the Personal Protective Equipment (PPE), it is critical to understand why these precautions are necessary. The structural architecture of 2-Azabicyclo[2.2.1]heptane, 2-hydroxy- combines a lipophilic bridged bicyclic framework with a highly reactive N-hydroxyl group.

  • Dermal Permeability: The lipophilic nature of the bicyclic core significantly enhances membrane permeability, allowing rapid dermal and mucosal absorption ()[1].

  • Reactivity & Sensitization: The N-hydroxyl moiety acts as a potent nucleophile and a potential radical precursor. Upon cellular entry, it can induce severe oxidative stress and act as a hapten, leading to dermal sensitization and potential genotoxicity ()[1].

  • Respiratory Irritation: Like many volatile or semi-volatile bicyclic amines, it is classified under STOT SE 3 (Specific Target Organ Toxicity - Single Exposure), causing severe respiratory tract irritation (H335) ().

Quantitative Hazard & PPE Specification Data

To facilitate rapid risk assessment, the following table synthesizes the physicochemical hazards and the mandatory PPE specifications required to mitigate them.

Hazard Parameter / PropertySpecification / ClassificationRequired PPE & Engineering Control Mitigation
Molecular Weight 112.15 g/mol N/A
Acute Toxicity & Irritation Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1Full-face shield over safety goggles; chemical-resistant apron.
Dermal Absorption Risk High (Enhanced lipophilicity)Double-gloving: Inner Nitrile (≥0.12 mm) + Outer Butyl Rubber.
Respiratory Hazard STOT SE 3 (H335: Respiratory irritation)Class II Type A2 Biological Safety Cabinet or Fume Hood (80-120 fpm).
Storage & Stability Combustible Solid; Air/Moisture sensitiveStore under inert gas (Ar/N₂) at 2-8°C. Handle with grounded spatulas.

Step-by-Step Experimental Methodology: Safe Handling SOP

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's success criteria are met.

Step 1: Pre-Operational Engineering Control Verification

  • Verify that the chemical fume hood is operational. Use an anemometer to confirm the face velocity is between 80 and 120 feet per minute (fpm).

  • Clear the workspace of all incompatible materials, particularly strong oxidizing agents, strong acids, and acid chlorides, which can react violently with hydroxylamines.

  • Self-Validation: Ensure the fume hood sash is positioned at the marked operational height before opening the primary chemical container.

Step 2: PPE Donning Sequence

  • Inspect all PPE for micro-tears.

  • Don a standard laboratory coat, followed by a chemical-resistant polyethylene apron.

  • Apply the inner layer of nitrile gloves (minimum 0.12 mm thickness).

  • Apply the outer layer of butyl rubber gloves (highly recommended when handling the compound in solution with organic solvents like dichloromethane or methanol, which rapidly degrade standard nitrile).

  • Don tightly fitting, splash-proof chemical safety goggles and a full-face shield.

Step 3: Dispensing and Weighing

  • Transfer the sealed container of 2-Azabicyclo[2.2.1]heptane, 2-hydroxy- from cold storage (2-8°C) to the fume hood. Allow it to equilibrate to room temperature to prevent condensation, which can degrade the N-hydroxy group.

  • Use a grounded, anti-static spatula to dispense the solid. Bicyclic amines can generate static charges during transfer.

  • Weigh the material using an enclosed analytical balance situated within the fume hood or a ventilated balance enclosure.

  • Self-Validation: Once weighed, immediately dissolve the compound in the target solvent or seal the reaction vessel under an inert atmosphere (Nitrogen or Argon) before removing it from the hood.

Emergency Response and Spill Management

In the event of a spill, immediate and systematic action is required to prevent aerosolization and dermal contact.

Step-by-Step Spill Protocol:

  • Isolation: Immediately evacuate non-essential personnel from the immediate vicinity. Alert the laboratory supervisor.

  • Containment: If the spill is dry (powder), do NOT sweep, as this creates hazardous aerosols. Gently cover the powder with damp, inert absorbent pads or sand ()[2]. If the spill is liquid (in solvent), surround the spill with chemical absorbent booms.

  • Neutralization & Collection: Carefully scoop the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) waste container.

  • Decontamination: Wash the spill area with a dilute solution of a weak acid (e.g., 5% acetic acid) to neutralize residual amine, followed by copious amounts of water and detergent.

  • Self-Validation: Test the final rinse water with pH paper to ensure the surface has returned to a neutral pH (pH 6.5-7.5) before reopening the area.

Waste Disposal Protocol

Bicyclic hydroxylamines must not be disposed of in standard aqueous or general organic waste streams due to their reactivity.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all unreacted 2-Azabicyclo[2.2.1]heptane, 2-hydroxy- and its contaminated solvents in a dedicated, clearly labeled "Halogen-Free Organic Amine Waste" container.

  • Quenching (If required): For highly concentrated reaction residues, quench the active hydroxylamine by slowly adding it to a stirred, ice-cooled solution of dilute sodium hypochlorite (bleach) in a fume hood, converting it to a less reactive oxime or nitroso derivative before final disposal. (Note: Perform this only if validated by your institutional safety committee).

  • Labeling & Transfer: Seal the HDPE waste container, label it with the exact chemical composition, CAS number (85689-01-6), and the GHS hazard pictograms for "Corrosive" and "Health Hazard." Transfer to the Environmental Health and Safety (EHS) department for high-temperature incineration.

Operational Workflow Visualization

The following diagram illustrates the critical path for handling this compound, integrating the emergency decision matrix to ensure seamless operational logic.

Workflow N1 1. Pre-Operational Verification (Fume Hood & PPE Check) N2 2. Chemical Dispensing (Enclosed Balance / Inert Gas) N1->N2 N3 3. Experimental Execution (Closed System) N2->N3 N4 Spill or Exposure Detected? N3->N4 N5 Emergency Response (Isolate, Quench, Evacuate) N4->N5 Yes N6 4. Decontamination (Surface & Equipment) N4->N6 No N7 5. Waste Segregation & Disposal N5->N7 N6->N7

Workflow and emergency decision matrix for handling 2-Azabicyclo[2.2.1]heptane, 2-hydroxy-.

References

  • Title: (2-Azabicyclo[2.2.1]heptan-2-yl)oxidanyl - Hazard Genotoxicity - EPA Source: US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link]

Sources

Retrosynthesis Analysis

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Reactant of Route 2
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